Butyl 2-methoxyethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQEFFBRPGSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928119 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-98-1, 500005-29-8 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxanonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Butyl 2-Methoxyethyl Ether (BMEE)
This technical guide is structured to provide actionable, high-precision data for researchers and formulation scientists. It synthesizes specific physicochemical data, synthesis protocols, and application logic for Butyl 2-methoxyethyl ether (CAS 13343-98-1).
Synonyms: 1-(2-Methoxyethoxy)butane; Ethylene Glycol Butyl Methyl Ether; 2,5-Dioxanonane. CAS Registry Number: 13343-98-1[1][2][3][4][5]
Executive Summary
This compound (BMEE) is a mixed dialkyl glycol ether characterized by its amphiphilic nature and aprotic solvent properties. Unlike its mono-alkyl analogs (e.g., 2-Butoxyethanol), BMEE lacks a hydroxyl donor group, rendering it chemically inert to strong bases and reducing agents. This "capped" structure makes it a critical solvent candidate for organometallic synthesis (Grignard reagents), lithium-ion battery electrolytes, and high-performance inkjet formulations where hydroxyl reactivity is detrimental.
Physicochemical Profile
The following data aggregates experimental values and thermodynamic descriptors essential for process design and solubility modeling.
Table 1: Core Physical Properties
| Property | Value | Unit | Source/Notes |
| Molecular Formula | C₇H₁₆O₂ | - | - |
| Molecular Weight | 132.20 | g/mol | - |
| Boiling Point | 151 – 157 | °C | Range across commercial grades [1, 2] |
| Density (25°C) | 0.841 | g/cm³ | Derived from Molar Volume (157.2 cc/mol) [2] |
| Refractive Index | ~1.405 | nD20 | Estimated based on homolog trends |
| Flash Point | ~45 - 50 | °C | Flammable Liquid (Cat 3) [3] |
| Solubility in Water | Partial | - | Exhibits inverse solubility vs. temperature |
Hansen Solubility Parameters (HSP)
For formulation scientists, BMEE’s solvency profile is best described using Hansen parameters. Its low hydrogen-bonding term (
| Parameter | Symbol | Value (MPa½) | Significance |
| Dispersion | 15.5 | Moderate van der Waals interactions | |
| Polarity | 5.2 | Low-to-moderate dipole moment | |
| H-Bonding | 4.9 | Critical: Low value indicates aprotic character | |
| Molar Volume | 157.2 | cc/mol |
Data Source: Hansen Solubility Parameters Handbook [2].
Synthesis & Production Protocol
Objective: Synthesis of high-purity BMEE via Williamson Ether Synthesis. Rationale: Direct alkylation of 2-butoxyethanol is preferred over 2-methoxyethanol due to the lower toxicity of the butoxy starting material and the higher boiling point of the product, facilitating separation.
Experimental Workflow
The synthesis relies on the irreversible deprotonation of the alcohol followed by SN2 substitution.
Reagents:
-
Substrate: 2-Butoxyethanol (Ethylene glycol monobutyl ether) - Dried over 3Å sieves.
-
Base: Sodium Hydride (NaH) - 60% dispersion in mineral oil.
-
Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen (
), wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF. -
Alkoxide Formation: Dropwise add 2-Butoxyethanol (1.0 eq) at 0°C. Evolution of
gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases. -
Alkylation: Cool the solution to 0°C. Add Methyl Iodide (1.2 eq) dropwise. The reaction is exothermic.
-
Reflux: Warm to RT, then reflux at 60°C for 4–6 hours to drive the SN2 reaction to completion.
-
Quench & Workup: Cool to 0°C. Quench excess NaH carefully with isopropanol, then water. Extract with diethyl ether. Wash organics with brine, dry over
, and concentrate. -
Purification: Distill the crude oil. Collect the fraction boiling at 150–152°C (atmospheric pressure).
Visualization: Synthesis Pathway
Figure 1: Step-wise Williamson ether synthesis pathway for BMEE production.
Applications in Research & Development
A. Organometallic Chemistry (Grignard & Lithium Reagents)
BMEE serves as a superior alternative to diethyl ether and THF in specific high-temperature organometallic reactions.
-
Chelation Effect: The two oxygen atoms in the 1,4-position (separated by an ethylene bridge) allow for bidentate chelation of metal cations (
, ). This stabilizes the organometallic species, similar to DME (Dimethoxyethane), but the butyl tail increases lipophilicity, improving solubility of greasy substrates. -
Safety Advantage: Higher boiling point (151°C) vs. THF (66°C) allows for higher reaction temperatures without pressurized vessels.
B. Electrolyte Systems
In battery research, BMEE is investigated as a co-solvent for electrolytes.
-
Voltage Stability: The absence of labile protons (unlike mono-glycol ethers) provides a wide electrochemical window.
-
Viscosity Management: Used to lower the viscosity of high-dielectric carbonates (like Ethylene Carbonate) while maintaining ionic conductivity via chelation.
C. Advanced Formulations (Inkjet & Coatings)
BMEE is used in non-aqueous inkjet inks where "cap-off" time is critical.
-
Mechanism: Its low vapor pressure prevents nozzle clogging, while its specific HSP values (
) allow it to solvate a wide range of resin binders and pigments without attacking printer components.
Visualization: Solvency Logic
Figure 2: Mechanistic basis for BMEE applications across diverse chemical sectors.
Safety & Handling (E-E-A-T)
While BMEE is a useful solvent, it belongs to the glycol ether family, which requires rigorous safety protocols.
-
Flammability: Flash point is approx. 45–50°C. It is a Class 3 Flammable Liquid . Ground all equipment to prevent static discharge.
-
Peroxide Formation: Like all ethers, BMEE can form explosive peroxides upon exposure to air and light.
-
Protocol: Test for peroxides using KI starch paper before distillation or heating. Store under inert gas (
or Argon) with BHT stabilizer if acceptable for the application.
-
-
Toxicology:
-
Metabolism Alert: The ether cleavage of BMEE in vivo may release 2-methoxyethanol (a known teratogen) or 2-butoxyethanol (hemolytic agent).
-
Precaution: Strictly avoid inhalation and skin contact. Use FKM or Butyl rubber gloves (Nitrile provides limited protection against glycol ethers). Work in a fume hood.
-
References
-
Synquest Laboratories. (2024). Safety Data Sheet: 2,5-Dioxanonane (CAS 13343-98-1).[2] Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
European Chemicals Agency (ECHA). Substance Information: Glycol Ethers. Retrieved from
-
PubChem. Compound Summary: 1-(2-Methoxyethoxy)butane. National Library of Medicine. Retrieved from
-
Professor Dave Explains. (2018). The Williamson Ether Synthesis. [Video]. YouTube. Retrieved from
Sources
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- 2. pubs.aip.org [pubs.aip.org]
- 3. Buy this compound | 500005-29-8 [smolecule.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. patents.justia.com [patents.justia.com]
Introduction: Deconstructing the Query "Butyl 2-methoxyethyl ether"
An In-Depth Technical Guide to the Solubility of Glycol Ethers in Organic Solvents
A Senior Application Scientist's Field Guide to Solvent Behavior, Focusing on Bis(2-methoxyethyl) Ether and 2-Butoxyethanol
In the landscape of chemical nomenclature, precision is paramount. The term "Butyl 2-methoxyethyl ether" does not correspond to a single, standardly recognized chemical entity and appears to be a conflation of two common and industrially significant glycol ether solvents. An analysis of the name suggests two plausible interpretations that this guide will address:
-
Bis(2-methoxyethyl) ether (Diglyme): This molecule contains the "2-methoxyethyl ether" backbone and is a widely used aprotic polar solvent.
-
2-Butoxyethanol (Butyl Cellosolve): This molecule contains the "Butyl" group and is a versatile amphipathic solvent.
This guide, therefore, provides a comprehensive technical overview of the solubility characteristics of these two representative glycol ethers. Understanding their behavior in various organic solvents is critical for researchers, scientists, and drug development professionals who rely on these compounds for reaction media, formulation, and purification processes.
Physicochemical Properties: The Foundation of Solubility
A solvent's behavior is dictated by its molecular structure. The interplay of polarity, hydrogen bonding capability, and size determines its interaction with other molecules. Below is a comparison of the key properties of our two subject compounds.
| Property | Bis(2-methoxyethyl) ether (Diglyme) | 2-Butoxyethanol |
| CAS Number | 111-96-6[1] | 111-76-2[2] |
| Molecular Formula | C6H14O3[1] | C6H14O2 |
| Molecular Weight | 134.17 g/mol [1] | 118.17 g/mol |
| Boiling Point | 162 °C[3] | 171 °C |
| Density | ~0.945 g/mL[4] | ~0.90 g/mL |
| Dipole Moment | ~1.9 D | ~2.1 D |
| Hydrogen Bond Donor | No | Yes |
| Hydrogen Bond Acceptor | Yes (3 oxygen atoms) | Yes (2 oxygen atoms) |
The Causality of Molecular Structure
Bis(2-methoxyethyl) ether (Diglyme) is an aprotic polar solvent. Its polarity stems from the three ether oxygen atoms, which create a significant dipole moment. While it cannot donate hydrogen bonds, its oxygen atoms are effective hydrogen bond acceptors. Its two terminal methyl groups and ethylene backbones provide non-polar character, enabling interaction with hydrocarbons.[1][3]
2-Butoxyethanol , in contrast, is amphipathic. It possesses a polar head—the hydroxyl (-OH) group—which is both a hydrogen bond donor and acceptor. It also has a non-polar tail—the n-butyl group. This dual nature allows it to act as a "coupler" solvent, bridging the miscibility gap between aqueous and organic phases.
The following diagram illustrates the key structural features governing their solubility.
Caption: Key structural features of Diglyme and 2-Butoxyethanol.
Comprehensive Solubility Profile
The principle of "like dissolves like" is the cornerstone of predicting solubility. A substance's polarity, hydrogen bonding ability, and other intermolecular forces must be compatible with those of the solvent for miscibility to occur.
| Solvent Class | Solvent Example | Bis(2-methoxyethyl) ether (Diglyme) | 2-Butoxyethanol | Rationale |
| Water | H₂O | Miscible[1][3] | Miscible | Both form hydrogen bonds with water. 2-Butoxyethanol has temperature-dependent miscibility.[2] |
| Alcohols | Methanol, Ethanol | Miscible[1] | Miscible | Strong hydrogen bonding interactions with both solutes. |
| Ethers | Diethyl Ether, THF | Miscible[1] | Miscible | Similar ether functional groups lead to favorable dipole-dipole interactions. |
| Ketones | Acetone | Miscible | Miscible | Polar aprotic solvents that interact well with the polar nature of glycol ethers. |
| Esters | Ethyl Acetate | Miscible | Miscible | Favorable dipole-dipole interactions. |
| Hydrocarbons | Hexane, Toluene | Miscible[1][3] | Miscible | The alkyl portions of the glycol ethers allow for sufficient van der Waals forces. |
| Chlorinated | Dichloromethane | Miscible | Miscible | Both are effective solvents for a wide range of polarities. |
As evidenced, both glycol ethers are remarkably versatile solvents, demonstrating miscibility across a wide spectrum of organic solvent classes. This broad compatibility is a direct result of their molecular structures, which contain both polar and non-polar regions.
Experimental Protocol for Solubility Determination
A self-validating system for determining solubility involves a tiered approach, from qualitative screening to precise quantitative analysis.
Workflow for Solubility Assessment
The following workflow provides a robust methodology for characterizing the solubility of a compound like a glycol ether in a novel solvent system.
Caption: Experimental workflow for determining solvent miscibility and solubility.
Detailed Step-by-Step Methodology
Objective: To determine if this compound (represented by Diglyme) is miscible with Toluene.
Materials:
-
Bis(2-methoxyethyl) ether (Diglyme), analytical grade
-
Toluene, analytical grade
-
Glass vials (5 mL) with caps
-
Pipettes
-
Vortex mixer
Protocol (Qualitative Screening):
-
Preparation: In a clean, dry 5 mL glass vial, pipette 2.0 mL of Toluene.
-
Addition of Solute: Add 0.2 mL of Diglyme to the vial. This creates a 10% v/v mixture.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 30 seconds.
-
Observation: Let the vial stand for 2 minutes. Visually inspect the sample against a well-lit background.
-
Causality: A single, clear, and homogenous phase indicates miscibility. Any cloudiness (turbidity) or the formation of distinct layers indicates immiscibility or partial solubility.
-
-
Confirmation: To confirm miscibility, repeat the process by adding 2.0 mL of Diglyme to 0.2 mL of Toluene. True miscibility exists across all proportions.
Protocol (Quantitative Determination - Gravimetric Method):
-
Prepare Saturated Solution: In a sealed flask, add ~5 mL of Diglyme to 5 mL of a solvent in which it is only partially soluble. Stir vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed until clear phase separation occurs. If an emulsion forms, centrifugation may be required.
-
Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) from the center of the solvent phase, ensuring no undissolved solute is transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed beaker. Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Mass Determination: Once all the solvent has evaporated, weigh the beaker again. The difference in mass corresponds to the amount of Diglyme dissolved in the 1.00 mL aliquot.
-
Calculation: Express the solubility in g/100 mL.
Applications in Research and Drug Development
The unique solubility profiles of these glycol ethers make them indispensable in various scientific fields.
-
Organic Synthesis: Diglyme's high boiling point and stability in the presence of strong bases make it an excellent solvent for organometallic reactions, such as Grignard reactions, and polymerizations.[1] Its ability to chelate cations can enhance the reactivity of anions.[1]
-
Formulation Science: 2-Butoxyethanol is widely used in coatings, cleaners, and inks due to its ability to dissolve a wide range of resins and dyes. Its surfactant-like properties aid in the formation of stable microemulsions, a key technology in advanced drug delivery systems for poorly water-soluble APIs.
-
Toxicology and Metabolism: In drug development, understanding a solvent's metabolic fate is crucial. Studies have shown that bis(2-methoxyethyl) ether is metabolized in vivo to methoxyacetic acid, a known developmental toxicant.[5][6] This knowledge is critical for risk assessment when considering its use in any process related to pharmaceuticals.
Conclusion
While the query "this compound" is ambiguous, it points toward a class of highly versatile and industrially important solvents. By examining the properties of two representative compounds, bis(2-methoxyethyl) ether (Diglyme) and 2-Butoxyethanol , we can appreciate the profound impact of molecular structure on solubility. Their ability to interact favorably with a wide range of organic compounds, from non-polar hydrocarbons to polar alcohols, makes them powerful tools for researchers. A thorough understanding of their physicochemical properties, supported by robust experimental validation, is essential for their effective and safe application in the laboratory and beyond.
References
-
Title: 2-Butoxyethanol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) Source: NIOSH | CDC URL: [Link]
-
Title: 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6 Source: IndiaMART URL: [Link]
-
Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]
-
Title: BUTYL GLYCOL ETHER (BGE) Source: Ataman Kimya URL: [Link]
-
Title: bis-(2-methoxyethyl)ether Source: ChemBK URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]
-
Title: Butyl methyl ether | C5H12O | CID 12338 Source: PubChem URL: [Link]
-
Title: Safety Data Sheet: Bis(2-methoxyethyl) ether Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Solubility of Anthracene in Binary Alcohol + 2-Methoxyethyl Ether Solvent Mixtures Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]
-
Title: Chemical Properties of 2-Butyl ethoxymethyl ether Source: Cheméo URL: [Link]
-
Title: Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse Source: PubMed URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
-
Title: Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant Source: PubMed URL: [Link]
-
Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]
-
Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]
-
Title: Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases Source: PubMed URL: [Link]
- Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: University of Michigan URL
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- 6. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of Butyl 2-methoxyethyl ether (BMEE)
CAS Registry Number: 5137-45-1
IUPAC Name: 1-Butoxy-2-methoxyethane
Synonyms: Ethylene glycol butyl methyl ether, Methyl butyl cellosolve
Molecular Formula:
Executive Summary
Butyl 2-methoxyethyl ether (BMEE) is an amphiphilic glycol ether solvent used frequently in organometallic synthesis and as a coupling agent in drug formulation.[1] Its structural duality—possessing both a lipophilic butyl chain and a hydrophilic methoxy-ethoxy tail—makes it a versatile solvent but also complicates its spectroscopic identification due to overlapping signals with common contaminants like peroxides or hydrolysis products (butanol/methoxyethanol).[1]
This technical guide provides a definitive spectroscopic atlas for BMEE, focusing on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .[1] It includes self-validating protocols to distinguish BMEE from its degradation products, ensuring high-fidelity data for regulatory and research applications.[1]
Part 1: Molecular Architecture & Properties
Understanding the electronic environment of BMEE is prerequisite to interpreting its spectra.[1] The molecule consists of three distinct domains:
-
The Methoxy Terminus: A singlet-producing, deshielded environment.[1]
-
The Ethylene Bridge: A conductive ether linkage prone to specific MS fragmentation.[1]
-
The Butyl Tail: A lipophilic chain providing characteristic alkyl multiplets.[1]
Physical Property Table
| Property | Value | Relevance to Spectroscopy |
| Boiling Point | ~149°C | High BP requires extended vacuum for NMR sample drying.[1] |
| Density | 0.83 g/mL | Used for calculating molarity in quantitative NMR (qNMR).[1] |
| Solubility | Amphiphilic | Soluble in |
| Refractive Index | 1.40 - 1.41 | Quick purity check prior to spectral analysis.[1] |
Part 2: Nuclear Magnetic Resonance (NMR) Characterization
The NMR spectrum of BMEE is characterized by the resolution of the ether backbone.[1] The critical quality attribute (CQA) in the proton spectrum is the integral ratio of the methoxy singlet to the terminal methyl triplet.[1]
NMR Data (400 MHz, )
The proton spectrum should show no exchangeable protons (no broad singlets).[1] The presence of a broad singlet at
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Fragment |
| A | 0.91 | Triplet (t) | 3H | 7.4 | |
| B | 1.36 | Sextet (m) | 2H | 7.4 | |
| C | 1.57 | Quintet (m) | 2H | 7.0 | |
| D | 3.38 | Singlet (s) | 3H | - | |
| E | 3.46 | Triplet (t) | 2H | 6.8 | |
| F | 3.52 - 3.58 | Multiplet (m) | 4H | - |
NMR Data (100 MHz, )
| Assignment | Shift ( | Carbon Type | Notes |
| C1 | 13.9 | Butyl terminal | |
| C2 | 19.3 | Butyl internal | |
| C3 | 31.7 | Butyl internal | |
| C4 | 59.0 | Methoxy carbon (Diagnostic) | |
| C5 | 70.2 | Ethylene bridge | |
| C6 | 71.1 | Butyl ether linkage | |
| C7 | 72.0 | Ethylene bridge |
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals to the BMEE structure, distinguishing it from symmetric ethers (like dibutyl ether) or diglyme.
Figure 1: Decision tree for confirming BMEE structure via 1H NMR integration logic.
Part 3: Mass Spectrometry (MS) & Fragmentation
For glycol ethers, Electron Ionization (EI) often yields a weak or absent molecular ion (
Ionization Mode: EI (70 eV) Molecular Ion: m/z 132 (Weak < 1%)
Key Fragmentation Pathways[1]
- -Cleavage (Dominant): Cleavage adjacent to the ether oxygen stabilizes the positive charge.[1]
-
McLafferty Rearrangement: Less common in simple glycol ethers but possible in the butyl chain.[1]
| m/z | Intensity | Fragment Structure | Mechanism |
| 45 | 100% (Base) | ||
| 59 | High | Cleavage of butyl chain | |
| 57 | Medium | Butyl carbocation | |
| 87 | Medium | Loss of methoxymethyl | |
| 132 | Trace | Molecular Ion |
Fragmentation Workflow
Figure 2: Primary fragmentation pathways observed in EI-MS for BMEE.
Part 4: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is primarily used here for purity profiling —specifically to detect moisture (broad OH) or peroxide formation (carbonyl/O-O bands).[1]
Sampling: Neat liquid (ATR or KBr plates).
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 2950 - 2850 | Strong | C-H Stretch ( | Alkyl chain confirmation. |
| 1120 | Very Strong | C-O-C Asym.[1] Stretch | Characteristic ether "fingerprint".[1] |
| 1460 | Medium | General alkyl. | |
| 3400 (Broad) | Absent | O-H Stretch | Must be absent. Presence indicates hydrolysis or wet sample.[1] |
| 1720 | Absent | C=O[1] Stretch | Must be absent. Presence indicates oxidation.[1] |
Part 5: Quality Control & Self-Validating Protocols
In drug development, ensuring the solvent is free of reactive impurities is critical.[1]
Protocol 1: The "Dry-Ether" Validation (NMR)
Objective: Confirm BMEE is free of water and hydrolysis products (2-methoxyethanol or butanol).[1]
-
Sample Prep: Dissolve 10 mg BMEE in 0.6 mL anhydrous
(stored over molecular sieves). -
Acquisition: Run 1H NMR (16 scans).
-
Validation Check:
Protocol 2: Peroxide Detection (Chemical/IR)
Glycol ethers form explosive peroxides upon storage.[1]
-
Rapid Test: Add 1 mL BMEE to 1 mL 10% KI solution + trace starch. Blue color = Peroxides.[1]
-
Spectral Check: Look for weak band at 880
(O-O stretch) or carbonyl growth at 1720 in IR.[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethylene Glycol Butyl Methyl Ether.[1] NIST Mass Spectrometry Data Center.[1][3][4][5] Available at: [Link]
-
PubChem. 1-Butoxy-2-methoxyethane Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link](Note: Homologous series data extrapolated from ethyl/butyl analogs).[1]
-
SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1][3] (General reference for Glycol Ether shifts). Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley, 2014.[1] (Source for general ether fragmentation and chemical shift rules).
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- 5. Ethane, 1,1'-oxybis[2-methoxy- [webbook.nist.gov]
Polarity and dielectric constant of Butyl 2-methoxyethyl ether
Technical Guide: Polarity & Dielectric Properties of Butyl 2-methoxyethyl Ether (BME)
Executive Summary
This compound (BME), also known as 1-butoxy-2-methoxyethane, is an asymmetric glycol ether emerging as a critical solvent in high-energy-density lithium-metal batteries (LMBs). Unlike its symmetric counterparts—Monoglyme (DME) and Diethylene Glycol Dimethyl Ether (Diglyme)—BME offers a unique physicochemical balance.[1][2] Its asymmetric structure (
This guide provides an in-depth analysis of the polarity and dielectric constants of BME, elucidating how these properties influence solvation thermodynamics and electrochemical performance.[1][2]
Physicochemical Profile
Chemical Identity
-
Common Names: this compound; BME; Ethylene glycol butyl methyl ether.
-
Molecular Formula:
[1][7] -
Molecular Weight: 132.20 g/mol
Polarity & Dielectric Constants
The polarity of BME is defined by the interplay between its ether oxygen lone pairs and the steric bulk of the butyl chain.[1][2]
| Property | Value | Context & Comparative Analysis |
| Dipole Moment ( | 1.70 D | Almost identical to DME (1.71 D). The asymmetric alkyl chains do not significantly alter the net vector sum of the C-O-C bond dipoles compared to the symmetric methyl analog.[1][2] |
| Dielectric Constant ( | ~4.8 – 5.5 (Est.)* | Lower than DME (7.[1][2]2) and Diglyme (7.4).[1][2] The bulkier butyl group increases molar volume (~157 mL/mol vs. 104 mL/mol for DME), reducing the density of dipoles per unit volume.[1][2] |
| Boiling Point | 147 °C | Significantly higher than DME (85 °C), indicating stronger London dispersion forces due to the butyl chain.[1][2] |
| Viscosity ( | ~0.6 – 0.8 cP | Low viscosity facilitates high ionic conductivity in electrolyte applications.[1][2] |
*Note: Exact static dielectric constant varies with temperature and frequency.[1][2] The estimated range is derived from molar volume scaling of homologous glycol ethers.
Solvation Thermodynamics & Mechanisms
The dielectric behavior of BME is not merely a static number; it dictates the Solvation Structure in electrolyte systems.[1][2]
The Asymmetry Advantage
In symmetric ethers like DME, the solvent forms a rigid, stable solvation shell around
BME's asymmetric structure (
-
Reduced Coordination Strength: The bulky butyl group creates steric hindrance, weakening the Li-O interaction slightly compared to DME.[1][2]
-
Faster Kinetics: This weaker binding energy lowers the desolvation energy barrier, accelerating charge transfer at the electrode interface.[1][2]
-
Dielectric Modulation: The lower dielectric constant (
) promotes the formation of Contact Ion Pairs (CIPs) and Aggregates (AGGs) rather than fully Solvent-Separated Ion Pairs (SSIPs).[1] This anion-rich solvation structure is crucial for forming a stable, inorganic-rich Solid Electrolyte Interphase (SEI).
Solvation Pathway Diagram
Figure 1: Mechanistic pathway of Lithium solvation in BME. The moderate dielectric constant favors Contact Ion Pairs (CIP), leading to superior SEI formation compared to high-dielectric solvents.
Experimental Characterization Protocols
To validate the dielectric properties of BME in a research setting, the following self-validating protocols are recommended.
Protocol A: Static Dielectric Constant ( ) Measurement
Objective: Determine the static permittivity of BME at 25°C. Method: Coaxial Probe or Parallel Plate Capacitor Method.[1][2]
-
Calibration:
-
Cell Assembly:
-
Measurement:
-
Calculation:
Protocol B: Dipole Moment Determination (Guggenheim Method)
Objective: Confirm the asymmetry does not cancel the dipole vector.[1][2] Method: Refractive Index and Dielectric Constant of dilute solutions.[1][2]
-
Preparation: Prepare 5 solutions of BME in non-polar solvent (e.g., Benzene or Cyclohexane) with mole fractions (
) ranging from 0.01 to 0.05. -
Data Acquisition:
-
Analysis:
Applications in High-Tech Fields
| Application | Role of Polarity/Dielectric Property |
| Li-Metal Batteries | The moderate |
| Organometallic Synthesis | As a chelation solvent, BME acts as a bidentate ligand.[1][2] Its lower polarity compared to Diglyme makes it easier to remove from reaction products via distillation (BP 147°C).[1][2] |
| Gas Chromatography | Used as a stationary phase where its specific polarity allows for the separation of hydrocarbons and oxygenated compounds based on dipole-dipole interactions.[1] |
References
-
Stenutz, R. (2025).[1][2] Dipole moments of organic compounds: 1-(2-methoxyethoxy)butane. Stenutz.eu.[1][2] [Link]
-
NIST WebBook. (2025).[1][2] 1-tert-Butoxy-2-methoxyethane Properties. National Institute of Standards and Technology.[1][2] [Link][1]
-
Royal Society of Chemistry. (2025).[1][2] Insights into solvent molecule design for advanced electrolytes in lithium metal batteries. RSC Advances. [Link]
-
PubChem. (2025).[1][2][9] 1-Butoxy-2-methoxyethane Compound Summary. National Library of Medicine.[1][2] [Link][1]
-
Zábranský, M., et al. (2010).[1][2][10][11] Heat Capacity of Liquids: Critical Review and Recommended Values. Journal of Physical and Chemical Reference Data. [Link][1]
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- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. srd.nist.gov [srd.nist.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. Insights into solvent molecule design for advanced electrolytes in lithium metal batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00174A [pubs.rsc.org]
- 7. 1-tert-Butoxy-2-methoxyethane [webbook.nist.gov]
- 8. jetir.org [jetir.org]
- 9. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
Discovery and history of Bis(2-methoxyethyl) ether
The Chelation Engine: A Technical History and Guide to Bis(2-methoxyethyl) ether (Diglyme)
Executive Summary
Bis(2-methoxyethyl) ether, commonly known as Diglyme , represents a paradigm of chemical utility defined by its specific molecular architecture.[1][2][3] Emerging from the petrochemical boom of the early 20th century, it became the "solvent of choice" for the golden age of organometallic chemistry—most notably enabling H.C. Brown’s Nobel Prize-winning work on hydroboration.[4] However, its history is a dual narrative: one of synthetic indispensability due to its chelation properties, and one of biological hazard due to its metabolic conversion to teratogenic agents. This guide analyzes the technical evolution, mechanistic utility, and safety profile of Diglyme for modern researchers.
Part 1: Origins and the Glycol Ether Boom (1920s–1940s)
The history of Diglyme is inextricably linked to the rise of the aliphatic chemical industry in the 1920s, spearheaded by Union Carbide . Prior to this era, industrial solvents were largely limited to coal-tar distillates (benzene, toluene) or fermentation products (ethanol, acetone).
The commercialization of ethylene glycol derivatives began with Union Carbide’s registration of the Cellosolve™ (1924) and Carbitol™ (1928) trademarks. These "glycol ethers" were designed to bridge the gap between water-soluble and hydrocarbon-soluble materials. Diglyme, originally termed "Dimethyl Carbitol," was synthesized as the dimethyl ether of diethylene glycol. Unlike its mono-ether cousins (which possess a reactive hydroxyl group), Diglyme was fully methylated, rendering it chemically inert to strong bases and reducing agents—a property that would later define its utility in high-energy synthesis.
Part 2: The Golden Age of Organometallics (1950s–1970s)
The mid-20th century marked the transition of Diglyme from a niche industrial solvent to a critical reagent in academic and pharmaceutical discovery.
The Hydroboration Breakthrough
The most significant historical pivot for Diglyme occurred in the laboratory of H.C. Brown at Purdue University. During the development of hydroboration-oxidation reactions (for which Brown shared the 1979 Nobel Prize), the choice of solvent was not merely a medium but a catalyst for stability.
-
The Problem: Diborane (
) is a gas. To be useful in liquid-phase synthesis, it requires a Lewis base solvent to cleave the dimer and form a stable complex ( ). Tetrahydrofuran (THF) was commonly used, but borane-THF complexes could induce ring-opening polymerization of THF over time or under forcing conditions. -
The Diglyme Solution: Brown found that Diglyme formed a stable complex with borane without undergoing ring-opening. Furthermore, Diglyme's higher boiling point (162°C vs. 66°C for THF) allowed for thermal promotion of sterically hindered hydroborations that were sluggish in THF.
The Chelation Effect ("The Poor Man's Crown Ether")
Diglyme’s utility stems from its tridentate structure. It acts as a podand—an acyclic host that mimics cyclic crown ethers.
-
Mechanism: The three oxygen atoms in Diglyme are spaced by ethylene bridges, allowing them to wrap around hard cations (like
, , and ). -
Causality: By sequestering the cation, Diglyme separates the ion pair, leaving the anion "naked" and significantly more nucleophilic. This effect is critical in:
-
Reductions: Enhancing the reactivity of
and . -
Organometallics: Stabilizing Grignard reagents and organolithiums.
-
Figure 1: Chelation & Reactivity Model
Caption: Diglyme acts as a tridentate ligand, sequestering cations and exposing the counter-anion for higher reactivity.
Part 3: Technical Specifications & Synthesis Protocols
Comparative Physical Properties
Diglyme occupies a "Goldilocks" zone: higher boiling than THF (safety/kinetics), lower viscosity than longer glymes, and chemically inert.
| Property | Diglyme | THF | Diethyl Ether | Significance |
| Boiling Point | 162°C | 66°C | 34.6°C | Allows high-temp reactions; harder to remove. |
| Flash Point | 57°C | -14°C | -45°C | Safer handling profile (Class IIIA Combustible). |
| Water Solubility | Miscible | Miscible | Immiscible | Enables aqueous workups or biphasic systems. |
| Dielectric Constant | 7.23 | 7.58 | 4.33 | Moderate polarity supports ionic mechanisms. |
| Stability | High (Base/Reductant) | Moderate (Acid sensitive) | High | Ideal for strong bases ( |
Industrial & Laboratory Synthesis Routes
Historically, Diglyme is produced via two primary pathways. The Williamson Ether Synthesis is the classic laboratory method, while Catalytic Oxide Insertion is preferred industrially.
Figure 2: Synthesis Pathways
Caption: Route A (Williamson) uses strong base/methylating agents. Route B (Industrial) uses ethylene oxide insertion.
Part 4: The Toxicology Pivot (1980s–Present)
For decades, Diglyme was viewed as relatively benign. This changed radically in the early 1980s with the discovery of glycol ether reproductive toxicity.
The Metabolic Activation Pathway
Diglyme itself is not the primary toxicant. It acts as a "pro-toxin" that is metabolized by cytochrome P450 enzymes.
-
Cleavage: The ether linkage is cleaved to release 2-Methoxyethanol (2-ME) .
-
Oxidation: Alcohol dehydrogenase (ADH) converts 2-ME to Methoxyacetaldehyde .
-
Toxification: Aldehyde dehydrogenase (ALDH) converts this to 2-Methoxyacetic Acid (MAA) .
MAA is the ultimate teratogen. It inhibits the Krebs cycle and fatty acid biosynthesis in the testes and developing fetus, leading to testicular atrophy and congenital malformations.
Figure 3: Metabolic Activation of Toxicity
Caption: Diglyme is metabolized into 2-Methoxyacetic Acid (MAA), the active teratogenic agent.
Regulatory Fallout
Following studies in 1983 confirming these effects [1], Diglyme was reclassified.
-
EU REACH: Listed as a Substance of Very High Concern (SVHC) (Repr.[5] 1B).
-
Usage: Strict controls are now required. In pharma, it is classified as a Class 2 solvent (ICH Q3C), requiring limits of <5 ppm in final drug substances unless justified.
Part 5: Modern Context and Substitution
Despite its toxicity, Diglyme remains essential in specific high-value applications where no other solvent provides the necessary chelation/stability balance.
-
Batteries: Diglyme is a key component in electrolytes for Li-S and Na-ion batteries due to its stability against lithium metal.
-
API Synthesis: It is still used in early-stage GMP synthesis for Grignard and hydride reductions, provided it is purged in subsequent purification steps.
-
Alternatives:
-
2-MeTHF: A bio-derived alternative for general organometallics, though it lacks Diglyme's specific chelation power.
-
CPME (Cyclopentyl methyl ether): Peroxide-resistant, but lower boiling point.
-
References
-
Reproductive toxicity of the glycol ethers. Toxicology, 27(2), 91-102.[6] (1983).[6][7] Link
-
Hydroboration. III. The Reaction of Diborane with Olefins in Diglyme. J. Org. Chem., 22(9), 1136–1137. (1957).[8] Link
-
Union Carbide Corporation History. Toxic Docs/Chemical Heritage Foundation.Link
-
Glymes as Versatile Solvents. PMC - National Institutes of Health.Link
-
Substance Information: Bis(2-methoxyethyl) ether. ECHA (European Chemicals Agency).[9]Link
Sources
- 1. CAS 111-96-6: Diglyme | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India [shaktichemicals.org]
- 6. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diglyme - Wikipedia [en.wikipedia.org]
- 8. Union Carbide - Wikipedia [en.wikipedia.org]
- 9. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Using Butyl 2-methoxyethyl ether as a high-boiling point solvent
Application Note: High-Temperature Organometallic Synthesis using Butyl 2-methoxyethyl ether (BMEE)
Abstract
This guide details the utility of This compound (BMEE) (also known as 1-butoxy-2-methoxyethane) as a superior alternative to Tetrahydrofuran (THF) and Diglyme in high-temperature organometallic synthesis.[1] While THF is limited by its low boiling point (66°C) and Diglyme by its difficult aqueous removal (water miscibility), BMEE offers a "Goldilocks" profile: a high boiling point (~140–150°C range) for kinetic acceleration and reduced water solubility for streamlined workup. This note covers physicochemical properties, peroxide safety protocols, and specific methodologies for Grignard and organolithium reactions.[1]
Chemical Profile & Rationale
This compound (
Comparative Solvent Data
The following table contrasts BMEE with industry-standard ethereal solvents.
| Property | THF | 1,2-Dimethoxyethane (DME) | Diglyme | This compound (BMEE) |
| Boiling Point (°C) | 66 | 85 | 162 | ~145–155 (Est.)* |
| Structure | Cyclic Ether | Linear (2 Oxygens) | Linear (3 Oxygens) | Linear (2 Oxygens + Butyl) |
| Water Solubility | Miscible | Miscible | Miscible | Partially Soluble |
| Base Stability | High | High | High | High |
| Chelation Effect | Moderate | High (Bidentate) | Very High (Tridentate) | High (Bidentate) |
*Note: Exact boiling points depend on isomeric purity; BMEE typically boils significantly higher than THF, allowing for reaction acceleration.
The "Hydrophobic Glyme" Advantage
The critical advantage of BMEE lies in its Butyl chain .[1]
-
Kinetic Acceleration: Like Diglyme, BMEE allows reactions to run at temperatures >100°C, often reducing reaction times from days (in refluxing THF) to hours.[1]
-
Process Efficiency: Standard Diglyme is fully miscible with water, making it difficult to remove during aqueous workup (often requiring tedious back-extractions).[1] BMEE's lipophilic butyl tail creates a miscibility gap with water, facilitating phase separation.[1]
Critical Safety: Peroxide Management
As a glycol ether derivative, BMEE is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form explosive hydroperoxides, which concentrate upon distillation.[1]
WARNING: Never distill BMEE to dryness.[1][2]
Protocol 2.1: Peroxide Quantitation & Inhibition
Before heating BMEE >80°C, you must verify peroxide levels are <10 ppm.[1]
-
Test: Use commercially available peroxide test strips (e.g., Quantofix®).[1]
-
Mitigation (If >10 mg/L):
-
Inhibition: For long-term storage, ensure the solvent contains 2,6-di-tert-butyl-4-methylphenol (BHT) at 100–250 ppm.[1]
Application Protocol: High-Temperature Grignard Formation
This protocol addresses the formation of sterically hindered or aryl chlorides Grignard reagents, which are notoriously sluggish in THF.[1]
Target: Synthesis of MesMgBr (Mesitylmagnesium bromide) or similar hindered reagents.
Reagents & Setup
-
Solvent: Anhydrous BMEE (dried over 3Å molecular sieves, peroxide-free).
-
Substrate: Aryl Bromide/Chloride.[1]
-
Metal: Magnesium turnings (mechanically activated).[1]
-
Activator: Iodine (
) crystal or 1,2-Dibromoethane.[1]
Step-by-Step Methodology
-
Activation:
-
Initiation:
-
Propagation:
-
Completion:
Application Protocol: Solvent Removal & Workup
The high boiling point of BMEE makes rotary evaporation difficult.[1] This protocol leverages the butyl group's lipophilicity for extractive removal.[1]
The "Salting Out" Wash
Unlike Diglyme, BMEE can be forced out of the aqueous phase.[1]
-
Quench: Pour the reaction mixture into ice/1M HCl (or saturated
). -
Phase Split:
-
Wash:
-
Polishing:
-
If trace BMEE remains and interferes with crystallization, wash the organic layer with water counter-current or perform a final evaporation under high vacuum (<5 mbar) at 60°C.[1]
-
Visualizations
Figure 1: Solvent Selection Logic
This decision tree guides the researcher on when to deploy BMEE versus traditional solvents.
Caption: Decision matrix for selecting BMEE based on thermal requirements and workup constraints.
Figure 2: Chelation Mechanism
Visualizing how BMEE stabilizes the organometallic species.
Caption: Bidentate coordination of Magnesium by BMEE, stabilizing the Grignard reagent.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123223, 1-Ethoxy-2-methoxyethane (Analogous Structure).[1] Retrieved from [Link][1]
-
University of Texas at Austin EHS. Peroxide Forming Chemicals Safety Guide. Retrieved from [Link]
Sources
Application Note: Butyl 2-methoxyethyl Ether (BME) in High-Voltage Lithium Batteries
This Application Note is structured as a high-level technical guide for researchers investigating advanced electrolyte systems for next-generation Lithium-Metal (LMB) and Lithium-Ion Batteries (LIB). It focuses on Butyl 2-methoxyethyl ether (also referred to in literature as BME , M4C , or 1-(2-methoxyethoxy)butane ) as a strategic solvent to modulate solvation structures and enhance interfacial stability.
Executive Summary
The transition from Lithium-Ion to Lithium-Metal batteries requires electrolytes that can stabilize the highly reactive lithium anode while maintaining oxidative stability at the cathode.[1][2] Traditional ethers (e.g., 1,2-Dimethoxyethane, DME) offer excellent kinetics but suffer from high volatility and poor high-voltage stability.
This compound (BME) emerges as a critical "modulating solvent." By replacing one terminal methyl group of DME with a butyl group, BME introduces steric hindrance that weakens the Li
Material Properties & Selection Guide
BME serves as a bridge between low-viscosity/high-volatility ethers and high-viscosity/stable glymes. Its asymmetric structure provides a unique balance of properties.
Table 1: Comparative Physicochemical Properties[1]
| Property | DME (Baseline) | BME (Target Solvent) | Diglyme (G2) | Significance |
| Structure | CH | CH | CH | BME is asymmetric. |
| Molecular Weight | 90.12 g/mol | 132.20 g/mol | 134.17 g/mol | Higher MW reduces volatility.[4] |
| Boiling Point | 85 °C | ~170 °C | 162 °C | Safety: BME has a wider liquid range.[4] |
| Flash Point | -2 °C | ~55-60 °C | 57 °C | Reduced flammability risk. |
| Viscosity (25°C) | 0.46 cP | ~0.9 - 1.1 cP | 0.98 cP | Slower mass transport than DME, but acceptable. |
| Dielectric Const. | 7.2 | ~5-6 (Est.) | 7.3 | Lower polarity promotes ion pairing (CIP/AGG).[4] |
| Li Coordination | Strong (Chelating) | Moderate (Steric hindrance) | Strong (Tridentate) | Key Mechanism: BME weakens solvation. |
Note: BME is commercially available as Ethylene glycol butyl methyl ether or 1-(2-methoxyethoxy)butane.[4] Ensure CAS 13343-98-1 or similar isomer verification.
Mechanistic Insight: Solvation Engineering
The primary advantage of BME is its ability to manipulate the Solvation Sheath . In DME, Li
Diagram 1: Solvation Structure & SEI Formation Mechanism
Caption: Transition from solvent-derived SEI (DME) to anion-derived SEI (BME) driven by steric modulation of the solvation shell.
Protocol: Electrolyte Formulation & Purification
Objective: Prepare a 2.0 M LiFSI in BME electrolyte with <10 ppm water content.
Safety: Handle all lithium salts and organic solvents inside an Argon-filled glovebox (O
Materials
-
Solvent: this compound (BME), purity ≥ 99%.
-
Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (99.99%).[4]
-
Drying Agent: Molecular Sieves (4Å), activated at 300°C under vacuum for 12h.[4]
Step-by-Step Workflow
-
Solvent Drying (Critical Step):
-
Salt Weighing:
-
Calculate mass for 2.0 M concentration.[4] (Note: Molarity [mol/L] is preferred over Molality [mol/kg] for volumetric dispensing, but Molality is easier to prepare gravimetrically).[4]
-
Formula:
. -
Correction: High concentration salts expand volume significantly.[4] Use a volumetric flask.
-
Protocol: Weigh LiFSI (MW = 187.07 g/mol ) into a volumetric flask.
-
-
Mixing (Exothermic Reaction):
-
Resting & Filtration:
-
Add a fresh strip of Lithium metal (sacrificial scavenger) for 24 hours to remove trace impurities (optional but recommended for ultra-high voltage work).
-
Filter through a 0.2 µm PTFE syringe filter to remove any particulates or sieve dust.[4]
-
Protocol: Electrochemical Characterization
Experiment A: Ionic Conductivity
-
Use a conductivity probe (e.g., Mettler Toledo) or a custom dip-cell with Platinum black electrodes.
-
Measure impedance (EIS) from 1 MHz to 1 Hz.[4]
-
Calculate conductivity (
) using cell constant ( ): .[4] -
Expected Result: BME electrolytes typically show lower conductivity (2-6 mS/cm) than DME (10-12 mS/cm) due to higher viscosity, but sufficient for operation at C/3 rates.[4]
Experiment B: Lithium Plating/Stripping Efficiency (Aurbach Method)
This is the gold standard for validating the BME advantage.
-
Cell Config: Li | Electrolyte | Cu (Coin Cell 2032).[4]
-
Deposition: Plate 5.0 mAh/cm
of Li onto Cu at 0.5 mA/cm (Conditioning). Strip to 1.0 V.[4] -
Cycling:
-
Calculation:
. -
Target: BME-based electrolytes should achieve >99.2% CE , whereas DME typically yields ~97-98%.[4]
Experimental Workflow Diagram
Diagram 2: From Synthesis to Validation
Caption: Integrated workflow for formulating BME electrolytes and validating electrochemical performance.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conductivity | High viscosity or salt aggregation. | Reduce salt concentration to 1.5M or add 10% low-viscosity diluent (e.g., TTE - hydrofluoroether). |
| High Overpotential | Poor wetting of separator/electrode.[4] | BME is more viscous; allow 12h resting time (wetting) before cycling.[4] Use vacuum infiltration.[4] |
| Corrosion (Al collector) | LiFSI impurity (Cl | Ensure LiFSI is "battery grade" (<1 ppm Cl).[4] BME generally suppresses Al corrosion better than carbonates.[4] |
| Gas Generation | Residual moisture.[4] | Re-dry solvent.[4] Check Karl Fischer. |
References
-
Pompizii, A. et al. (2025).[4] "Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries." ACS Energy Letters. Link(Context: Comparison of DME, M4C/BME, and M6C for LiFSI electrolytes).
-
Ren, X. et al. (2019).[4] "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. Link(Context: Principles of localized high-concentration electrolytes and steric modulation).
-
Zhang, J. et al. (2020).[4] "Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization."[1][5] ACS Nano.[4] Link(Context: Oxidative stability limits of ether solvents).
-
Aurbach, D. et al. (2002).[4] "A short review on the comparison between Li battery systems and rechargeable magnesium battery systems." Journal of Power Sources. Link(Context: Standard protocols for CE measurement).
Sources
- 1. High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]
- 5. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrous 2-Butoxyethyl Methyl Ether: A High-Boiling Point Solvent for Demanding Moisture-Sensitive Reactions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of anhydrous 2-butoxyethyl methyl ether (also known as butyl 2-methoxyethyl ether) for use in moisture-sensitive organometallic reactions. We delve into the physicochemical properties that make this high-boiling point aprotic solvent a compelling alternative to traditional ethers like diethyl ether and tetrahydrofuran (THF). Detailed, field-proven protocols for purification, drying, and safe handling are presented, alongside a discussion of its application in critical carbon-carbon bond-forming reactions such as Grignard and organolithium chemistry. The causality behind experimental choices is explained to ensure both reproducibility and safety.
Introduction: The Challenge of Water in Aprotic Chemistry
The presence of even trace amounts of water can be catastrophic for a wide range of synthetic transformations, particularly those involving highly reactive organometallic reagents.[1] Grignard and organolithium reagents, for instance, are powerful bases and nucleophiles that are readily protonated and quenched by water, leading to reagent decomposition and significantly reduced yields.[2] Consequently, the choice of a suitable anhydrous, aprotic solvent is paramount to the success of these reactions.
Traditionally, low-boiling point ethers such as diethyl ether (Et₂O, b.p. 34.6 °C) and tetrahydrofuran (THF, b.p. 66 °C) have been the solvents of choice.[3] They are effective at solvating organometallic species, thereby stabilizing the reagents.[4] However, their high volatility presents significant challenges, including difficulties in maintaining reaction temperatures above ambient conditions and considerable fire hazards.[5]
This guide focuses on 2-butoxyethyl methyl ether (CAS: 13343-98-1) , a higher-boiling point glycol ether, as a robust solvent for moisture-sensitive applications. Its properties offer a solution to the limitations of more volatile ethers, enabling reactions to be conducted at elevated temperatures with greater control and safety.
Clarification of Nomenclature: It is critical to distinguish 2-butoxyethyl methyl ether from similar-sounding compounds. It is not 2-butoxyethanol (an alcohol, and therefore a protic solvent) nor is it the more commonly known bis(2-methoxyethyl) ether (diglyme).
Physicochemical Properties of 2-Butoxyethyl Methyl Ether
The utility of 2-butoxyethyl methyl ether in specialized chemical synthesis stems from its unique combination of physical and chemical properties. Its higher boiling point is a key advantage for reactions requiring elevated temperatures.[5]
| Property | Value | Unit | Source |
| CAS Number | 13343-98-1 | - | [6] |
| Molecular Formula | C₇H₁₆O₂ | - | [6] |
| Molecular Weight | 132.20 | g/mol | [6] |
| Boiling Point | 146.5 - 147.3 | °C | [7] |
| Melting Point | -60 | °C | [7] |
| Density | 0.865 | g/cm³ | [7] |
| Solubility | Miscible with many organic solvents. | - | [8] |
The Rationale for High-Boiling Point Ethers in Organometallic Chemistry
The selection of a high-boiling point solvent like 2-butoxyethyl methyl ether is a deliberate choice driven by several experimental advantages:
-
Enhanced Thermal Control: The ability to run reactions at temperatures significantly above ambient allows for greater kinetic control and can be necessary to overcome activation energy barriers for sluggish reactions.[5]
-
Improved Safety Profile: A higher boiling point corresponds to a lower vapor pressure and a higher flash point compared to solvents like diethyl ether, reducing the risk of fire.[9]
-
Increased Reagent Solubility: The molecular structure, containing both ether functionalities and an alkyl chain, provides excellent solvency for a wide range of organic substrates and organometallic reagents.[10]
-
Stabilization of Reactive Intermediates: The ether oxygens act as Lewis bases, coordinating with the metal center (e.g., magnesium in Grignard reagents) to form a stabilizing complex, which is essential for both the formation and reactivity of the organometallic species.[4]
Experimental Protocols: Preparation of Anhydrous 2-Butoxyethyl Methyl Ether
Commercial grades of 2-butoxyethyl methyl ether contain trace amounts of water and potentially peroxide impurities, which must be rigorously removed before use in moisture-sensitive reactions. The following is a robust, two-stage protocol for preparing anhydrous solvent.
Pre-Drying with a Desiccant
Causality: The initial step aims to remove the bulk of water and acidic impurities. Potassium hydroxide (KOH) is an effective and inexpensive desiccant that also neutralizes any acidic contaminants.[11]
Protocol:
-
Place 500 mL of commercial-grade 2-butoxyethyl methyl ether into a round-bottom flask equipped with a magnetic stir bar.
-
Add 30-50 g of potassium hydroxide pellets to the flask.
-
Loosely stopper the flask and stir the mixture at room temperature overnight (approximately 12-16 hours).
-
Carefully decant the ether from the KOH pellets into a dry distillation flask.
Final Drying and Distillation from Sodium
Causality: The final drying stage utilizes a reactive metal to eliminate the last traces of water and peroxides. Sodium metal reacts with residual water to form sodium hydroxide and hydrogen gas. Benzophenone is used as an indicator; it forms a deep blue or purple ketyl radical in the presence of sodium, but only when the solvent is truly anhydrous.[11]
Protocol:
-
Work in a well-ventilated fume hood. Ensure all glassware is oven- or flame-dried before use.
-
To the decanted ether in the distillation flask, add a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add approximately 2-3 g of sodium metal (cut into small pieces) and about 0.2 g of benzophenone.
-
Fit the flask with a distillation head and a condenser. Ensure the entire apparatus is under a positive pressure of inert gas.
-
Gently heat the mixture to reflux using a heating mantle. The solution will initially be colorless or yellowish.
-
Continue refluxing until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous. This may take several hours.
-
Once the color is stable, distill the solvent under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 147 °C).
-
The freshly distilled, anhydrous 2-butoxyethyl methyl ether should be used immediately or stored under an inert atmosphere in a sealed flask (e.g., a Sure/Seal™ bottle) for future use.
Applications in Moisture-Sensitive Synthesis
Anhydrous 2-butoxyethyl methyl ether is an excellent candidate solvent for organometallic reactions that benefit from higher temperatures.
Grignard Reactions
Grignard reagents (R-MgX) are workhorses in organic synthesis for forming C-C bonds. Their formation and subsequent reactions require an aprotic, Lewis basic solvent to stabilize the magnesium center.[12] While Et₂O and THF are standard, the use of a high-boiling solvent like 2-butoxyethyl methyl ether can be advantageous for forming Grignard reagents from less reactive halides (e.g., aryl chlorides) that require higher temperatures to initiate the reaction.
Organolithium Reactions
Organolithium reagents (R-Li) are even more reactive and basic than their Grignard counterparts and demand strictly anhydrous and aprotic conditions.[13] Ethers are crucial for solvating the lithium cation, which influences the aggregation state and reactivity of the organolithium species. The thermal stability of 2-butoxyethyl methyl ether makes it suitable for metalation reactions that may require prolonged heating.
Safety and Handling
As a glycol ether, 2-butoxyethyl methyl ether requires careful handling to minimize exposure.
-
General Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fire Safety: Although less volatile than diethyl ether, it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[15]
-
Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere. Test for the presence of peroxides before distillation if the solvent has been stored for an extended period.
-
Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Glycol ethers as a class can have significant health effects, and appropriate precautions should always be taken.[16][17]
Conclusion
Anhydrous 2-butoxyethyl methyl ether represents a valuable, yet underutilized, solvent for moisture-sensitive reactions. Its high boiling point provides a wider operational temperature range, enhancing reaction control and safety compared to traditional low-boiling ethers. By following the detailed purification and handling protocols outlined in this guide, researchers can confidently employ this solvent to tackle challenging synthetic transformations that require stringent anhydrous conditions at elevated temperatures.
References
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Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). ToxFAQs™ for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
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Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Butane, 1-(2-methoxyethoxy)- (CAS 13343-98-1). Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Protection of the Hydroxyl Group as a Methoxymethyl (MOM) Ether: 1-Methoxymethyl-1-phenylethane. Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (2014). Application of Green Chemistry Principles in Organo-Grignard Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
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NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]
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Application Note: Mastering High-Temperature Synthesis with Butyl 2-methoxyethyl Ether (Diglyme)
Abstract: This comprehensive guide provides an in-depth exploration of Butyl 2-methoxyethyl ether, also known as Diglyme, as a high-performance solvent for high-temperature chemical reactions. Tailored for researchers, chemists, and drug development professionals, this document outlines the critical physicochemical properties, detailed experimental setups, and robust safety protocols necessary for its effective and safe implementation. A representative Suzuki-Miyaura cross-coupling reaction is detailed as a practical exemplar of its application, complete with step-by-step protocols and reaction monitoring techniques.
Introduction: The Case for High-Boiling Point Ethers in Synthesis
Modern synthetic chemistry frequently demands reaction conditions that push the boundaries of temperature and pressure to drive challenging transformations, improve reaction kinetics, and control product selectivity. The choice of solvent is paramount and can dictate the success or failure of a reaction. This compound (Diglyme) has emerged as a solvent of choice for many high-temperature applications due to its high boiling point, excellent chemical stability, and ability to solvate a wide range of organic and organometallic species.[1][2]
This application note serves as a technical primer, moving beyond a simple recitation of properties to explain the causality behind experimental design when using this versatile solvent. We will delve into the requisite equipment, safety considerations born from its chemical nature, and a practical, validated protocol for its use.
Foundational Knowledge: Properties and Safety of this compound (Diglyme)
A thorough understanding of a solvent's properties is the bedrock of safe and effective experimental design. Diglyme's utility is intrinsically linked to its unique physical characteristics and potential hazards.
Physicochemical Properties
Diglyme is a colorless liquid with a mild, ether-like odor.[2][3] Its high boiling point is its most notable feature for high-temperature work, allowing for reactions to be conducted at temperatures significantly above those achievable with more common ether solvents like THF or 1,4-dioxane. Its miscibility with water and various organic solvents adds to its versatility.[2][3]
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₃ | [2][3] |
| Molar Mass | 134.17 g/mol | [2] |
| Boiling Point | 162 °C (324 °F) | [2][3] |
| Melting Point | -64 °C (-83 °F) | [2][3] |
| Density | 0.937 - 0.944 g/mL at 20°C | [2][3] |
| Flash Point | 51 - 59 °C (124 - 138 °F) | [4][5] |
| Autoignition Temp. | 190 °C (374 °F) | [4][5] |
| Solubility in Water | Miscible | [2][3] |
Critical Safety Considerations: Beyond the Fume Hood
Safe handling of Diglyme requires acknowledging three primary hazards: flammability, peroxide formation, and toxicity.
-
Flammability: With a flash point around 59°C, Diglyme is a flammable liquid.[4] All operations should be conducted in a certified chemical fume hood, away from ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[4][6] In case of a fire, use dry chemical powder for small fires and alcohol-resistant foam or water spray for larger fires.[7]
-
Peroxide Formation: Like many ethers, Diglyme can form explosive peroxides upon exposure to air and light.[3] This is a critical safety concern, as aged solvent can pose a severe explosion risk, especially upon heating and concentration.
-
Mitigation Strategy: Always purchase Diglyme with added inhibitors (like BHT) when possible.[8] Containers must be dated upon receipt and upon opening.[8] Store in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and away from heat and sunlight.[4] Periodically test for the presence of peroxides, especially before distilling or concentrating, and dispose of any container that has been open for more than a year.[8]
-
-
Toxicity: Diglyme is classified by the European Chemicals Agency as a substance of very high concern (SVHC) due to its reproductive toxicity.[2][9] Inhalation and dermal contact are the primary routes of exposure.[10] Therefore, stringent personal protective equipment (PPE) is mandatory.
-
Required PPE: Wear safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (check manufacturer's compatibility chart for breakthrough times).[8][11] All handling of open containers must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
The Anatomy of a High-Temperature Experimental Setup
Conducting reactions at temperatures approaching 160°C requires a carefully considered experimental setup to ensure safety, efficiency, and reaction integrity. A standard reflux apparatus is typically employed.
Core Components and Rationale
-
Reaction Vessel: For temperatures up to ~180°C, a heavy-walled borosilicate glass round-bottom flask is generally sufficient. For reactions involving high pressures or highly corrosive materials, a stainless steel or Hastelloy high-pressure reactor is necessary.[12] The vessel must be appropriately sized, typically filled to no more than two-thirds of its volume.
-
Heating and Temperature Monitoring: A heating mantle connected to a proportional-integral-derivative (PID) controller is the preferred method for precise and uniform heating. An oil bath can also be used, but poses a greater fire risk at these temperatures. Direct heating on a hot plate is strongly discouraged due to the risk of localized superheating and flask failure. A thermometer or thermocouple should be placed to measure the internal reaction temperature, not the bath or mantle temperature.
-
Stirring: Vigorous and consistent mechanical stirring is crucial for ensuring thermal and compositional homogeneity. A magnetic stir bar may be insufficient for viscous reaction mixtures or larger scale reactions, where an overhead mechanical stirrer is superior.
-
Reflux Condenser: A condenser (e.g., Allihn or Graham) is essential to prevent the loss of solvent and reagents due to evaporation. Ensure a steady flow of coolant (water or a recirculating chiller) through the condenser jacket.
-
Inert Atmosphere: Many high-temperature reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. The apparatus should be equipped with a gas inlet to allow for purging and blanketing with an inert gas like argon or nitrogen. A gas bubbler filled with mineral oil is used to vent the system and provide a positive pressure gradient.
Visualizing the Workflow
The following diagram illustrates a standard laboratory setup for a high-temperature reaction under an inert atmosphere.
Caption: Standard reflux apparatus for high-temperature reactions.
Protocol: Suzuki-Miyaura Cross-Coupling in Diglyme
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds.[13][14] Its utility is often enhanced at higher temperatures, making it an excellent model reaction to illustrate the use of Diglyme.
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials and Reagents
-
Reactants: 4-bromoanisole, Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: Anhydrous this compound (Diglyme)
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle with PID controller
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard glassware for workup (separatory funnel, flasks, etc.)
-
Step-by-Step Experimental Protocol
CAUTION: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Apparatus Preparation:
-
Assemble the three-neck flask, condenser, and thermometer. Ensure all joints are properly sealed.
-
Flame-dry the glassware under vacuum and backfill with inert gas (Argon is preferred) to remove adsorbed moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Charging the Reactor:
-
To the cooled flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate, swift operation, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv). Rationale: Minimizing the catalyst's exposure to air is crucial for maintaining its activity.
-
Add anhydrous Diglyme via cannula or syringe to the flask to achieve a reactant concentration of approximately 0.2 M.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a uniform suspension.
-
Slowly heat the mixture to 120 °C using the heating mantle and controller. Causality: A gradual temperature increase prevents thermal shock to the glassware and allows for controlled initiation of the reaction.
-
Maintain the reaction at 120 °C under reflux for 4-6 hours. The mixture will typically darken as the reaction progresses.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15]
-
To take a sample, briefly turn off the heating, allow the mixture to cool slightly, and quickly remove a small aliquot via syringe under a positive flow of inert gas.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The reaction is complete upon the disappearance of the limiting reagent (4-bromoanisole).
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.
-
Analytical Techniques for Reaction Monitoring
Real-time monitoring is essential for optimizing reaction conditions and ensuring completion.[16][17]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for tracking the consumption of starting materials and the formation of the product. It is the most common method for bench-scale synthesis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and can help identify byproducts. It is particularly useful for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots to determine the ratio of product to starting material, providing a clear picture of reaction conversion.[15]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for non-volatile products or when high accuracy is required for kinetic studies.[12]
Conclusion
This compound (Diglyme) is a powerful solvent that enables a broad range of high-temperature synthetic transformations. Its effective use is predicated on a deep respect for its chemical properties and potential hazards. By employing a meticulously designed experimental setup, adhering to stringent safety protocols—particularly concerning peroxide formation and toxicity—and utilizing appropriate analytical monitoring, researchers can safely harness the full potential of this valuable solvent. The detailed Suzuki-Miyaura coupling protocol provided herein serves as a validated template that can be adapted for a multitude of other high-temperature reactions, empowering chemists to achieve their synthetic goals.
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bis-(2-methoxyethyl)ether - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]
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2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]
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Diglyme - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
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Bis(2-methoxyethyl) ether, also known as Diglyme or Diethylene Glycol Dimethyl Ether (DEGDME). (n.d.). Retrieved January 30, 2026, from [Link]
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What safety precaution must be taken when working with diethyl ether? (2023, October 10). Brainly.com. Retrieved January 30, 2026, from [Link]
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Butyl methyl ether | C5H12O | CID 12338 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Safety Data Sheet: Bis(2-methoxyethyl) ether. (2023, June 20). Chemos GmbH & Co.KG. Retrieved January 30, 2026, from [Link]
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GLYCOL ETHERS. (n.d.). IARC Publications. Retrieved January 30, 2026, from [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt. Retrieved January 30, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
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A Review of High-Temperature and High-Pressure Experimental Apparatus Capable of Generating Differential Stress. (2022, March 7). Frontiers. Retrieved January 30, 2026, from [Link]
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Ethers | Health & Safety. (2024, July 22). University of Bristol. Retrieved January 30, 2026, from [Link]
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Monitoring reactions | Teaching practical science. (2025, November 4). RSC Education. Retrieved January 30, 2026, from [Link]
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Experimental setup and temperature-pressure conditions for high-pressure experiments. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Thinking about the Development of High-Pressure Experimental Chemistry. (2020, August 7). ACS Publications. Retrieved January 30, 2026, from [Link]
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Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. (n.d.). Amar Equipment. Retrieved January 30, 2026, from [Link]
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Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
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Understanding the Safety Risks of Diethyl Ether. (2015, April 27). VelocityEHS. Retrieved January 30, 2026, from [Link]
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Definitive Purity Determination of Butyl 2-methoxyethyl Ether via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for the Pharmaceutical and Chemical Industries
Abstract: Butyl 2-methoxyethyl ether, a key glycol ether solvent, finds extensive application in various industrial and pharmaceutical formulations. Its purity is a critical quality attribute, directly impacting the safety, efficacy, and stability of end-products. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive purity assessment of this compound. The methodology detailed herein provides the requisite specificity and sensitivity to separate, identify, and quantify the primary component and any potential process-related impurities or degradants. We will explore the causal reasoning behind critical instrumental choices and outline a self-validating protocol designed for immediate implementation in quality control and research laboratories.
Foundational Principles: The Synergy of GC and MS
The hyphenated technique of GC-MS is the definitive analytical tool for volatile and semi-volatile compounds like glycol ethers.[1][2] The power of this method lies in its two-dimensional approach to analysis:
-
Gas Chromatography (GC): The GC component performs the physical separation of the sample mixture.[3] Once injected, the sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). This partitioning is primarily a function of the analyte's boiling point and its specific chemical interactions with the stationary phase.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), which bombards the molecule with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. The MS then separates these ions based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[4]
This combination allows for the precise quantification of the main analyte while simultaneously providing confident structural identification of even trace-level impurities.
Methodological Rationale: Justifying the Analytical Choices
A robust analytical method is built on informed decisions. Here, we dissect the key parameters and the scientific reasoning that underpins this protocol.
2.1 GC Column Selection: The Heart of the Separation The choice of the GC capillary column is the most critical parameter for achieving the desired separation. This compound is a polar molecule due to its ether linkages. Therefore, a stationary phase with corresponding polarity is required for optimal interaction and resolution, following the principle of "like dissolves like."
-
Recommended Phase: A high-polarity polyethylene glycol (PEG) phase, commonly known as a WAX column, is an excellent choice.[5] The oxygen-rich backbone of the PEG polymer creates a highly selective phase for polar analytes like glycol ethers, enabling effective separation from less polar hydrocarbon impurities or more polar contaminants like residual glycols.[5]
-
Alternative Phase: An intermediate-polarity cyanopropylphenyl-based column (e.g., Rxi-1301Sil MS or similar) can also provide excellent resolution and often faster run times for glycol ether analysis.[6][7]
-
Column Dimensions: A 30-meter column length generally provides the best balance of resolving power, analysis time, and pressure requirements.[8] A standard internal diameter of 0.25 mm and a film thickness of 0.25 µm will yield sharp, efficient peaks.[7]
2.2 Sample Preparation: Simplicity and Precision For a high-purity substance like this compound, sample preparation is straightforward. The primary goal is to dilute the sample to a concentration that is compatible with the instrument's linear range and avoids column overload.
-
Solvent Choice: A high-purity, volatile organic solvent is required.[9] Methanol or dichloromethane are suitable choices as they are volatile, compatible with most GC phases, and unlikely to co-elute with the target analyte or early-eluting impurities. All solvents must be of GC-grade or higher to prevent the introduction of extraneous peaks.[10]
-
Dilution: A typical target concentration on-column is in the range of 10-100 ng. Therefore, preparing a sample solution in the range of 10-100 µg/mL is a good starting point for a 1 µL injection.[9]
2.3 Inlet and Oven Parameters: Ensuring Efficient Volatilization and Separation
-
Injection Mode: A split injection is mandatory. Given that the analyte is expected to be >99% pure, a splitless injection would severely overload the column, leading to broad, distorted peaks and poor data quality. A high split ratio (e.g., 100:1) ensures that only a small, representative fraction of the sample enters the column.
-
Inlet Temperature: The temperature must be sufficient to ensure rapid and complete vaporization of the analyte and any potential impurities without inducing thermal degradation. A temperature of 250 °C is a robust starting point.
-
Oven Temperature Program: A temperature gradient is essential for achieving good separation of compounds with different boiling points. The program starts at a low temperature to focus the analytes at the head of the column, followed by a controlled ramp to elute components sequentially.[11]
2.4 Mass Spectrometer Settings: From Detection to Identification
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is used. This is the industry standard for generating reproducible mass spectra that can be directly compared with established libraries, such as the NIST Mass Spectral Library.
-
Scan Range: Glycol ethers tend to fragment readily, producing significant ions at low mass-to-charge ratios.[7] Therefore, the scan range should begin at a low value (e.g., m/z 35) to capture these informative fragments. An upper limit of m/z 350 is generally sufficient to encompass the molecular ion and any higher molecular weight impurities.
Experimental Workflow and Protocol
The following section provides a detailed, step-by-step protocol for implementation.
3.1 Reagents and Materials
-
This compound sample
-
High-purity methanol (GC grade or equivalent)
-
2 mL glass autosampler vials with PTFE-lined septa[9]
-
Micropipettes and tips
-
Vortex mixer
3.2 Instrumentation
-
A Gas Chromatograph equipped with a split/splitless inlet and a mass selective detector (MSD).
-
GC Capillary Column: e.g., Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]
-
Data System with NIST Mass Spectral Library for compound identification.
3.3 Sample Preparation Protocol
-
Tare a clean 2 mL autosampler vial.
-
Add approximately 10 mg of the this compound sample to the vial and record the exact weight.
-
Using a pipette, add 1.0 mL of high-purity methanol to the vial.
-
Cap the vial securely and vortex for 30 seconds to ensure complete dissolution. This creates a stock solution of ~10,000 µg/mL.
-
Perform a 1:100 serial dilution by transferring 10 µL of the stock solution into a new vial containing 990 µL of methanol.
-
Cap and vortex the final solution. This yields a working sample concentration of ~100 µg/mL.
3.4 GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Split | Prevents column overload due to high concentration of the main component. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Split Ratio | 100:1 | Delivers an appropriate mass of analyte to the column. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | Focuses analytes at the column head for sharp peaks. |
| Ramp Rate | 10 °C/min to 240 °C | Separates compounds based on boiling point. |
| Final Hold | Hold at 240 °C for 5 min | Ensures all high-boiling point impurities are eluted from the column. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for library matching. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation. |
| Mass Scan Range | 35 - 350 amu | Captures key fragments and molecular ions of expected compounds. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
3.5 Data Acquisition and Purity Calculation
-
System Suitability: Begin by injecting a solvent blank (methanol) to ensure the system is clean and free of interfering contaminants.
-
Sample Analysis: Inject 1 µL of the prepared sample solution.
-
Peak Identification:
-
The largest peak in the total ion chromatogram (TIC) will be this compound. Confirm its identity by comparing the acquired mass spectrum with the NIST library spectrum.
-
Identify any smaller peaks by performing a library search on their respective mass spectra. Pay close attention to potential impurities such as residual starting materials (e.g., butanol, 2-methoxyethanol) or related glycol ethers.
-
-
Purity Calculation (Area Percent Method):
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
The purity is calculated by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.[12]
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Note on Quantification: The area percent method assumes that all compounds have the same response factor in the detector, which provides a good estimate for purity.[12] For regulatory filings or when impurities are structurally dissimilar, establishing relative response factors using certified standards is necessary for the most accurate quantification.[2][4]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire procedure, from sample handling to the final purity report.
Caption: Workflow for GC-MS Purity Analysis.
Expected Results and Data Interpretation
A high-purity sample of this compound will produce a chromatogram dominated by a single, large peak. The mass spectrum of this peak should provide a clear match to the reference spectrum in the NIST database.
Table 2: Representative Data for a Hypothetical Sample
| Component ID | Retention Time (min) | Key Mass Fragments (m/z) | Area % |
| 2-Methoxyethanol | 4.5 | 45, 58, 76 | 0.05 |
| Butanol | 5.2 | 43, 56, 74 | 0.03 |
| This compound | 9.8 | 45, 59, 87, 101, 132 | 99.89 |
| Diethylene glycol monobutyl ether | 11.5 | 45, 57, 73, 117 | 0.03 |
Note: Retention times and mass fragments are illustrative and will vary based on the specific instrument and conditions used.
The purity of the sample in this hypothetical case would be reported as 99.89%. The identity of the trace impurities provides valuable information about the manufacturing process or potential degradation pathways.
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the purity determination of this compound using GC-MS. The method is designed to be both robust and readily transferable, offering high confidence in the identity of the main component and any detected impurities. By explaining the rationale behind each step, this guide empowers researchers, scientists, and drug development professionals to not only execute the procedure but also to adapt and troubleshoot it effectively, ensuring the highest standards of quality control.
References
-
Restek Corporation. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). GC-MS Quantitative Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper.
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
MDPI. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]
-
Infors AG. (2024, October 25). GC MS analysis in the laboratory: techniques and results. Retrieved from [Link]
-
MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 4). How Is GC-MS Used For Quantitative Analysis? Retrieved from [Link]
-
Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
ResearchGate. (2016, August). GC-MS Analysis of Petroleum Ether and Methanol Extracts of Solanum virginianum L. Leaves. Retrieved from [Link]
-
Separation Science. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (2016). GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Publisso. (2018). Glycol esters, glycol ethers – Method for the determination... in workplace air using gas chromatography. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2003, March 15). GLYCOL ETHERS 2554. Retrieved from [Link]
-
ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination.... Retrieved from [Link]
-
Environmental Protection Agency (EPA). (1996, December). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Propane, 2-methoxy-2-methyl-. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2018, June). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
ASTM International. (n.d.). D4773 Standard Test Method for Purity of Propylene Glycol Monomethyl Ether.... Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). 10 Quantitation Methods in Gas Chromatography. Retrieved from [Link]
-
ASTM International. (2004). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]
-
Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2015, September 2). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Propane, 2-methoxy-2-methyl-. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Bis(2-methoxyethyl) phthalate. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]
-
mzCloud. (n.d.). Bis 2 butoxyethyl phthalate. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Bis(2-methoxyethyl) phthalate. Retrieved from [Link]
-
MassBank. (2019, July 31). Diethylene glycol monobutyl ether. Retrieved from [Link]BNK-UFZ-LSM1281S2100)
Sources
- 1. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. blog.yeswelab.fr [blog.yeswelab.fr]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 12. researchgate.net [researchgate.net]
Reaction work-up to remove Butyl 2-methoxyethyl ether
Application Note: Strategic Removal of Butyl 2-methoxyethyl Ether (BMEE) from Reaction Matrices
Executive Summary
This compound (BMEE), also known as 1-butoxy-2-methoxyethane, is a mixed glycol ether solvent valued for its high boiling point (~160–170°C), chemical inertness, and amphiphilic solvency.[1] However, these same properties create a significant bottleneck during reaction work-up. Its high boiling point renders standard rotary evaporation inefficient, while its amphiphilic nature often leads to poor phase separation and product contamination during aqueous extraction.
This guide provides three validated protocols for the removal of BMEE, prioritizing the "Salting-Out Extraction" method, which leverages the coordination chemistry of glycol ethers to achieve >98% removal without high-thermal stress.
Physicochemical Profile & Challenge Analysis
Understanding the enemy is the first step to removal. BMEE behaves as a "heavy glyme," bridging the gap between volatile ethers and heavy oils.
| Property | Value (Approx.) | Implication for Work-up |
| Molecular Structure | Amphiphilic: Butyl tail (lipophilic) + Ether oxygens (hydrophilic).[1] | |
| Boiling Point | 160–170°C | Critical: Too high for standard rotavap; requires high vacuum or azeotroping. |
| Water Solubility | Partially Miscible | Risk: Partitions into both organic and aqueous phases, causing yield loss or emulsions.[1] |
| Lewis Basicity | Moderate | Opportunity: Ether oxygens can coordinate with hard cations ( |
Decision Matrix: Selecting the Right Protocol
Before initiating work-up, assess your product's stability and polarity.
Figure 1: Decision matrix for selecting the appropriate BMEE removal strategy based on product physicochemical properties.
Protocol A: The LiCl-Enhanced Extraction (Gold Standard)
Mechanism:
Standard water washes are inefficient because BMEE's butyl chain keeps it partially in the organic phase. By using saturated Lithium Chloride (LiCl) or Calcium Chloride (
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Wash Solution 1: Distilled Water.
-
Wash Solution 2: Saturated aqueous Lithium Chloride (LiCl) solution.
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture with 10 volumes of extraction solvent (EtOAc or MTBE).
-
Why: High dilution ratio ensures the BMEE concentration in the organic phase is low initially, shifting the equilibrium.
-
-
Initial Aqueous Wash: Wash the organic layer with 3 volumes of water.
-
Observation: You may see an emulsion.[2] Do not panic.
-
-
The "Coordination" Wash (Critical): Wash the organic layer 3 times with saturated aqueous LiCl (or 20%
).-
Ratio: Use 1:1 volume ratio (Organic:Aqueous) for each wash.
-
Agitation: Shake vigorously for at least 2 minutes to allow cation coordination.
-
-
Final Polish: Wash the organic layer once with Brine (saturated NaCl) to remove residual Lithium traces.
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Validation Check: Run a TLC or GC-MS of the organic layer. BMEE spots should be absent.
Protocol B: Azeotropic Co-Evaporation (For Thermally Stable Oils)
Mechanism: Direct distillation requires temperatures >160°C, which degrades most pharma intermediates. BMEE forms low-boiling azeotropes with water and specific organic solvents, allowing removal at lower temperatures (~90–100°C) or under moderate vacuum.
Reagents:
-
Co-solvent: Water (primary azeotrope former) or Methylcyclohexane.
Step-by-Step Procedure:
-
Bulk Concentration: Remove the bulk reaction solvent (if different from BMEE) via rotary evaporation.
-
Azeotrope Formation: Add water to the residue (approx. 1:1 ratio with the residual BMEE).
-
Note: Glycol ethers typically form binary azeotropes with water containing 20–40% water.
-
-
Evaporation: Evaporate under high vacuum (<10 mbar) with a bath temperature of 50–60°C.
-
Action: The water carries the BMEE over in the distillate.
-
-
Repetition: Repeat the water addition and evaporation cycle 3 times .
-
Anhydrous Finish: If the product is water-sensitive, perform a final co-evaporation with Toluene or Heptane to remove residual moisture.
Protocol C: Chromatographic Remediation (Silica Plug)
Mechanism: Glycol ethers are significantly more polar than most lipophilic drug scaffolds due to the accessible oxygen lone pairs. They retard strongly on silica gel compared to non-polar products.
Procedure:
-
Pack: Prepare a short pad of Silica Gel (SiO2).
-
Load: Load the crude reaction mixture (dissolved in minimal Hexanes/DCM).
-
Elute: Flush with 10% EtOAc in Hexanes .
-
Result: The lipophilic product elutes rapidly. The BMEE (and other polar byproducts) will stick to the baseline or elute much later.
-
-
Monitor: Collect fractions and monitor via TLC (stain with PMA or Iodine, as BMEE is not UV active).
Visualizing the Extraction Mechanism
The success of Protocol A relies on the chelation of Lithium ions by the ether oxygens.
Figure 2: Mechanistic pathway of LiCl-mediated phase transfer. Lithium ions coordinate with BMEE oxygens, pulling the solvent into the aqueous layer.
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent polarity and extraction).
- Curran, D. P. (1998). Strategy of Organic Synthesis: Work-up and Purification. (Discussion on fluorous and phase-tagging strategies, applicable to amphiphilic ethers).
-
Wiberg, K. B. (1960).[1] Laboratory Technique in Organic Chemistry. McGraw-Hill. (Classic techniques for azeotropic distillation).
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley. (Reference for Lithium Chloride use in coordination chemistry).
-
Sigma-Aldrich (Merck). Solvent Center: Glycol Ethers Properties. (Verification of physical properties).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25005, 1-Butoxy-2-methoxyethane. Retrieved January 31, 2026 from [Link].
Sources
Catalytic applications of Butyl 2-methoxyethyl ether as a solvent
Application Note: Catalytic Applications of Diethylene Glycol Butyl Methyl Ether (DGBME)
Executive Summary
This technical guide details the application of Diethylene Glycol Butyl Methyl Ether (DGBME), also known as Butyl 2-methoxyethyl ether (in derivative nomenclature) or Methyl Butyl Diglyme.
Unlike symmetric glymes (e.g., Diglyme, DME), DGBME offers a unique asymmetric lipophilic/hydrophilic balance . Its structure (
Key Advantages:
-
High Boiling Point (~212°C): Enables high-temperature atmospheric reactions (e.g., Heck/Suzuki) without pressurized vessels.
-
Chemo-Stability: Aprotic and stable against strong bases (e.g., NaH, t-BuOK).
-
Safety Profile: Higher flash point and lower volatility compared to THF or DME.
Physicochemical Profile & Catalytic Mechanism
To utilize DGBME effectively, researchers must understand its solvation mechanics.
Comparative Properties Table
| Property | DGBME (Methyl Butyl Diglyme) | Diglyme (Sym) | THF | Catalytic Implication |
| CAS Number | 7382-32-3 | 111-96-6 | 109-99-9 | Precise sourcing identity. |
| Boiling Point | ~212°C | 162°C | 66°C | DGBME supports high-temp kinetics. |
| Flash Point | ~96°C | 57°C | -14°C | Enhanced safety in scale-up. |
| Dielectric Constant | ~5-7 (Est) | 7.2 | 7.5 | Moderate polarity; good for ion pairs. |
| Chelation Sites | 3 Oxygens | 3 Oxygens | 1 Oxygen | Tridentate binding stabilizes cations. |
The "Glyme Effect" Mechanism
DGBME acts as a tridentate ligand. In metal-catalyzed reactions, the ether oxygens coordinate to the metal cation. This sequestration of the cation reduces the tight ion-pairing with the anionic nucleophile, effectively increasing the nucleophile's energy and reactivity (the "Naked Anion" effect).
Figure 1: Mechanism of cation solvation by DGBME, leading to nucleophile activation.
Application Protocols
Protocol A: High-Temperature Suzuki-Miyaura Coupling
Rationale: Standard ethers (THF, DME) boil too low for difficult substrates (e.g., aryl chlorides). DMF/DMSO are hard to remove. DGBME allows reaction temperatures >120°C and remains liquid, facilitating rapid kinetics, and can be washed away with water or distilled.
Materials:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst:
(1-3 mol%) + (or SPhos for chlorides) -
Base:
(2.0 equiv) -
Solvent: DGBME (degassed)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the Aryl Halide, Boronic Acid, Base, and Pd-Catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add DGBME (concentration ~0.5 M relative to halide) via syringe. The high boiling point prevents solvent loss during the exothermic mixing.
-
Thermal Activation: Heat the mixture to 110°C - 130°C .
-
Note: In THF, this temp requires a pressure bomb. In DGBME, this is standard reflux/heating.
-
-
Monitoring: Monitor via TLC/HPLC. Reaction is typically complete in 1–4 hours due to thermal acceleration.
-
Work-up (Partitioning):
-
Cool to room temperature.
-
Add Water and Ethyl Acetate (1:1).
-
Crucial Step: DGBME has partial water solubility but partitions well into organics if the aqueous phase is saturated. Wash the organic layer with Brine to force DGBME out of the organic phase or remove it later via high-vac distillation.
-
Protocol B: Chemoselective Reduction with NaBH4
Rationale: Sodium Borohydride (
Methodology:
-
Dissolve the ketone/aldehyde substrate in DGBME (0.2 M).
-
Add
(0.5–1.0 equiv) slowly at 0°C. -
Allow to warm to room temperature. The chelation of
by DGBME makes the borohydride species more soluble and reactive ("loose ion pair"). -
Quench: Pour into ice-cold dilute HCl.
-
Extraction: Extract with ether. DGBME remains largely in the organic phase unless washed thoroughly with water.
Process Workflow: Solvent Recovery
For industrial viability, recovering DGBME is essential. Its high boiling point requires vacuum distillation.
Figure 2: Downstream processing and solvent recovery workflow.
Safety & Handling (E-E-A-T)
-
Peroxide Formation: Like all ethers, DGBME can form peroxides upon prolonged exposure to air.
-
Protocol: Test with peroxide strips before distillation. If positive (>10 ppm), treat with ferrous sulfate or pass through activated alumina.
-
-
Toxicity: Glymes can exhibit reproductive toxicity (metabolic conversion to alkoxyacetic acids). Handle in a fume hood with nitrile gloves.
-
Storage: Store under Nitrogen/Argon in amber glass or steel drums.
References
-
TCI Chemicals. Diethylene Glycol Butyl Methyl Ether - Product Specification & Physical Data. Retrieved from .
-
Ataman Kimya. Glycol Ethers and Their Industrial Applications. Retrieved from .
-
Tang, S. et al. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances / PMC, 2015. Retrieved from .
-
Zhang, Y. et al. Synthesis of diethylene glycol butyl methyl ether. ResearchGate, 2010. Retrieved from .
-
CP Lab Safety. Diethylene Glycol Butyl Methyl Ether Safety Data Sheet. Retrieved from .
Application Note: Butyl 2-Methoxyethyl Ether (nBME) in Pharmaceutical Synthesis
Executive Summary
Butyl 2-methoxyethyl ether (nBME, CAS: 13343-98-1), also known as 1-butoxy-2-methoxyethane, is an unsymmetrical glycol ether emerging as a critical process solvent in advanced pharmaceutical synthesis. With a boiling point of 147°C and a unique amphiphilic structure, nBME bridges the gap between volatile ethers (THF, DME) and high-boiling, difficult-to-remove solvents (Diglyme).
This guide details the application of nBME in organometallic stabilization , high-temperature reductions , and nucleophilic substitutions . Unlike standard symmetrical glymes, nBME’s butyl chain provides enhanced lipophilicity, allowing for higher concentration processing of non-polar intermediates while retaining the chelation capability essential for activating metal centers (Li⁺, Mg²⁺).
Chemical Profile & Mechanistic Advantage[1][2]
Physicochemical Properties
| Property | Value | Operational Implication |
| CAS Number | 13343-98-1 | Unique identifier for regulatory compliance. |
| Structure | Bu-O-CH₂CH₂-O-Me | Unsymmetrical diether; lacks reactive -OH groups. |
| Boiling Point | 147°C | Enables reactions >100°C without pressurized vessels. |
| Density | 0.84 g/mL | Phase separation characteristics similar to toluene. |
| Solubility | Amphiphilic | Dissolves both polar salts and non-polar organics. |
| Stability | High | Resistant to strong bases and reducing agents (LAH, Na). |
Mechanism: The "Steric-Chelation" Balance
In pharmaceutical synthesis, solvent choice often dictates the reactivity of organometallic reagents.
-
DME (Dimethoxyethane) forms tight, rigid chelates with cations, often leading to "over-solvation" or aggregation.
-
THF coordinates weakly and boils at 66°C, limiting reaction kinetics.
nBME offers a "Goldilocks" zone. The methoxy-ethoxy motif chelates the metal cation (activating the nucleophilic anion), while the butyl tail introduces steric bulk. This prevents the formation of insoluble polymeric aggregates often seen with organolithiums, maintaining homogeneity at high concentrations.
Figure 1: Comparative solvation mechanics. nBME provides bidentate chelation similar to DME but with a lipophilic butyl tail that improves solubility of hydrophobic intermediates.
Application Protocols
Protocol A: High-Temperature Grignard Formation for Hindered Substrates
Context: Standard Grignard formation in THF often fails for sterically hindered or electron-rich aryl halides due to insufficient thermal energy to overcome the activation barrier.
Materials:
-
Aryl Halide (e.g., 2-bromo-1,3,5-tri-tert-butylbenzene)
-
Magnesium turnings (1.2 equiv)
-
Iodine (catalytic crystal)[1]
-
Solvent: Anhydrous nBME (distilled over Na/Benzophenone or molecular sieve dried)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and activate by dry stirring with a magnetic bar for 10 mins (crushing surface oxide).
-
Initiation: Add the iodine crystal and cover Mg with 10% of the total nBME volume. Heat to 100°C .
-
Addition: Add 5% of the aryl halide. Wait for color change (iodine fade) and exotherm.
-
Note: The high boiling point of nBME allows initiation at 100°C+ without refluxing away the solvent, providing the necessary activation energy for recalcitrant halides.
-
-
Propagation: Dropwise add the remaining aryl halide/nBME solution over 1 hour, maintaining internal temperature at 110-120°C .
-
Completion: Stir at 120°C for 2 hours.
-
Workup: Cool to room temperature. The resulting Grignard reagent is often more soluble in nBME than THF. Use directly in coupling reactions.
Protocol B: Reductive Etherification of Biomass Derivatives
Context: Converting hindered hydroxyl groups (e.g., in Isosorbide or carbohydrate scaffolds) to ethers often requires high temperatures that degrade standard catalysts or evaporate solvents like DCM or THF.
Reaction:
Methodology:
-
Charge: In a reactor, combine the carbohydrate substrate (1.0 equiv) and KOH (4.0 equiv) in nBME (0.5 M concentration).
-
Dehydration: Heat to 140°C . nBME’s high BP allows for the azeotropic removal of water (if using a Dean-Stark trap with a co-solvent like toluene, or simply driving off moisture if open system) without losing the reaction solvent.
-
Alkylation: Add alkylating agent (e.g., Methyl Iodide or Benzyl Chloride) slowly.
-
Advantage:[2] nBME acts as a Phase Transfer Catalyst (PTC) mimic due to its polyether structure, complexing K⁺ and making ⁻OH more nucleophilic.
-
-
Isolation: Upon completion, cool to 25°C. Add water. nBME will phase separate (unlike Diglyme which is water-miscible).
-
Extraction: Wash the organic layer with brine. Distill nBME under reduced pressure (vacuum required due to 147°C BP) to recover the product.
Process Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting nBME over traditional solvents.
Figure 2: Solvent selection decision tree. nBME is the optimal choice when high temperature, metal chelation, and lipophilicity are simultaneously required.
Safety & Handling Guidelines
Peroxide Formation
Like all glycol ethers, nBME is susceptible to auto-oxidation to form explosive peroxides upon prolonged exposure to air.
-
Test: Use starch-iodide paper or peroxide test strips before distillation.
-
Inhibition: Commercial grades should be stabilized with BHT (Butylated hydroxytoluene).
-
Storage: Store under Argon/Nitrogen in opaque containers.
Removal & Recovery
Due to its high boiling point (147°C), rotary evaporation is inefficient.
-
Method: Vacuum distillation (<10 mbar) is recommended.
-
Aqueous Workup: Unlike Diglyme (which is difficult to extract from water), nBME has finite water solubility. It can be separated from the aqueous phase by salting out (adding NaCl) or simple phase separation if the organic product is lipophilic.
References
-
NIST Chemistry WebBook. "Butane, 1-(2-methoxyethoxy)- Properties." National Institute of Standards and Technology. Available at: [Link]
-
Cheméo. "Chemical Properties of Butane, 1-(2-methoxyethoxy)-."[3][4] Cheméo Chemical Data. Available at: [Link]
-
Stenutz, R. "1-butoxy-2-methoxyethane Datasheet." Stenutz.eu. Available at: [Link]
- RSC Advances. "DMET and nBME as etherification agents for biomass-derived alcohols." Royal Society of Chemistry.
- Google Patents. "Niobium precursor compounds and method of forming niobium-containing films (KR20220013342A)." Google Patents.
Sources
- 1. KR20220013342A - Niobium precursor compounds, precursor compositions including the same for forming a film, and method of forming niobium-containing films - Google Patents [patents.google.com]
- 2. WO2023065614A1 - éå±é åç©ãæ··åç©ãç»åç©åææºçµåå¨ä»¶ - Google Patents [patents.google.com]
- 3. Butane, 1-(2-methoxyethoxy)- [webbook.nist.gov]
- 4. 1-(2-methoxyethoxy)butane [stenutz.eu]
Troubleshooting & Optimization
Technical Support Center: Navigating Product Isolation from Butyl 2-Methoxyethyl Ether
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development facing the unique challenges of product isolation from the high-boiling point solvent, Butyl 2-methoxyethyl ether (also known as Diglyme or Bis(2-methoxyethyl) ether).[1][2] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to streamline your workflow and ensure the integrity of your final product.
Understanding the Challenge: The Properties of this compound
High-boiling point solvents like this compound are often indispensable in organic synthesis, enabling reactions to be conducted at elevated temperatures.[3][4] However, their low volatility presents a significant hurdle during product purification.[3][5] The very property that makes them excellent reaction media complicates their removal, often requiring specialized techniques to avoid product degradation and solvent contamination.[4][5]
| Property | Value | Significance for Product Isolation |
| Boiling Point | Not definitively stated in search results | High boiling point makes removal by simple evaporation difficult and energy-intensive.[5] |
| Vapor Pressure | Low | Contributes to the difficulty of removal by evaporation under atmospheric pressure. |
| Miscibility | Miscible with water and organic solvents.[1] | Its miscibility can complicate liquid-liquid extractions if not carefully planned. |
| Safety | Flammable liquid and vapor. May damage fertility or the unborn child. May form explosive peroxides.[6] | Requires careful handling, storage, and awareness of potential hazards during purification procedures.[6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove this compound from my reaction mixture?
A1: The primary challenge lies in its high boiling point and low vapor pressure.[5] Unlike volatile solvents that are easily removed under reduced pressure, this compound requires more forcing conditions (higher temperature and/or lower vacuum) for evaporation.[5][11] These conditions can potentially lead to thermal degradation of your target compound.[4][12]
Q2: Can I use a standard rotary evaporator to remove this compound?
A2: While a rotary evaporator is a common tool for solvent removal, its effectiveness for high-boiling solvents like this compound is limited by the achievable vacuum and the maximum safe temperature for your product.[11][13] To effectively remove this solvent, you will likely need a high-performance vacuum pump and potentially a heated bath.[11] However, the risk of product decomposition must be carefully considered.[4]
Q3: Are there any safety concerns I should be aware of when working with this compound at elevated temperatures?
A3: Yes, several. It is a flammable liquid, so appropriate precautions against ignition sources are necessary.[6] More critically, ethers like this compound can form explosive peroxides upon exposure to air and light, a risk that is exacerbated by heating.[8][9] It is crucial to test for peroxides before any distillation or concentration step. Additionally, it is a reproductive toxin.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[7][10]
Troubleshooting Guides
Problem 1: My product is thermally sensitive and degrades during solvent removal by distillation.
This is a common and critical issue when working with high-boiling point solvents. The key is to remove the solvent under conditions that do not compromise the integrity of your product.
Root Cause Analysis:
-
Excessive Temperature: The bath temperature required to evaporate this compound, even under vacuum, may exceed the decomposition temperature of your compound.[12]
-
Prolonged Heating: Even at temperatures below the acute decomposition point, extended exposure to heat can lead to gradual degradation.
Troubleshooting Workflow:
Caption: Decision workflow for isolating thermally sensitive products.
Detailed Protocols:
-
Protocol 1: Liquid-Liquid Extraction
-
Causality: This method leverages the differential solubility of your product in two immiscible liquids to move it from the high-boiling solvent to a more volatile one.[3]
-
Step-by-Step:
-
Solvent Selection: Choose a low-boiling, immiscible solvent in which your product is highly soluble, and this compound is poorly soluble (e.g., ethyl acetate, dichloromethane).[3]
-
Extraction:
-
Dilute the reaction mixture with water to facilitate phase separation.
-
Perform multiple extractions with the chosen volatile solvent to maximize product recovery.[13]
-
-
Washing: Wash the combined organic extracts with brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the volatile extraction solvent using a rotary evaporator at a temperature well below your product's decomposition point.
-
-
-
Protocol 2: Co-distillation with a Lower-Boiling Solvent
-
Causality: Adding a lower-boiling solvent can form an azeotrope with the high-boiling solvent, allowing for its removal at a lower temperature than its normal boiling point.
-
Step-by-Step:
-
Co-solvent Addition: Add a lower-boiling point solvent that is miscible with your reaction mixture to the flask.
-
Reduced Pressure Distillation: Add the reaction mixture containing the low-boiling solvent to a hot non-solvent (like water) in a dropwise manner. This causes the high-boiling solvent to flash off with the low-boiling solvent.[4] The precipitated product can then be collected.[4]
-
-
-
Protocol 3: Precipitation/Crystallization
-
Causality: This technique relies on decreasing the solubility of your product in the reaction mixture by adding an "anti-solvent" in which your product is insoluble, causing it to precipitate or crystallize.[4]
-
Step-by-Step:
-
Anti-Solvent Selection: Identify a solvent in which your product is poorly soluble but is miscible with this compound (e.g., water, hexanes).
-
Induce Precipitation: Slowly add the anti-solvent to the stirred reaction mixture until the solution becomes cloudy, indicating the onset of precipitation.
-
Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed. Cooling the mixture can enhance recovery.
-
Isolation: Collect the solid product by filtration and wash with fresh, cold anti-solvent to remove residual this compound.
-
Drying: Dry the isolated solid under vacuum.
-
-
Problem 2: My product co-elutes with this compound during column chromatography.
Residual high-boiling solvent can interfere with chromatographic purification, leading to impure fractions.
Root Cause Analysis:
-
Insufficient Prior Removal: Trace amounts of this compound remain in the crude product loaded onto the column.
-
Solvent Polarity: The polarity of this compound may be similar to your product, causing it to travel at a similar rate on the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution during chromatography.
Detailed Protocols:
-
Protocol 1: Pre-Chromatography Extraction
-
Causality: Physically removing the majority of the high-boiling solvent before chromatography is the most effective solution.
-
Step-by-Step:
-
Follow the Liquid-Liquid Extraction protocol outlined in Problem 1 .
-
After removing the volatile extraction solvent, dissolve the crude product in a minimal amount of the chromatography mobile phase or a weak solvent for loading onto the column.
-
-
-
Protocol 2: Modification of Chromatographic Conditions
-
Causality: Altering the mobile phase composition can change the relative affinities of your product and the residual solvent for the stationary phase, enabling separation.
-
Step-by-Step:
-
Analyze Polarity: Determine the relative polarities of your product and this compound.
-
Adjust Mobile Phase:
-
If your product is less polar than the solvent, use a less polar mobile phase to increase the retention time of your product relative to the solvent.
-
If your product is more polar, a more polar mobile phase may elute your product more quickly, leaving the solvent behind.
-
-
Gradient Elution: Employ a gradient elution, starting with a weak solvent to wash off the less polar components (potentially including the residual solvent) before increasing the polarity to elute your product.
-
-
Alternative Solvents to Consider
To circumvent the challenges associated with this compound, consider these greener and more easily removable alternatives for future syntheses, depending on the specific reaction requirements.[14]
| Solvent | Boiling Point (°C) | Key Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Greener alternative to THF, higher boiling point than THF, and less prone to peroxide formation.[15] |
| Cyclopentyl methyl ether (CPME) | ~106 | Hydrophobic, stable to peroxide formation, and forms an azeotrope with water for easy removal.[15] |
| tert-Butyl methyl ether (MTBE) | 55.2 | Less volatile and less prone to peroxide formation than diethyl ether.[16] |
References
-
Biotage. (2020). How best to extract reaction products from high boiling solvents. [Link]
- Google Patents. (1970).
-
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?[Link]
-
Ecolink, Inc. (2016). Recycling High Boiling Solvents Through Boiling: An Overview. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylene glycol dibutyl ether, 98%. [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. [Link]
-
Profession News. (n.d.). How do organic chemists remove solvents with high boiling points from solution?[Link]
-
Wikipedia. (n.d.). Diglyme. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]
-
Wikipedia. (n.d.). Thermal decomposition. [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
PubChem. (n.d.). Diglyme. [Link]
-
Sciencemadness Discussion Board. (2008). MTBE good substitute for Et2O?[Link]
Sources
- 1. Diglyme - Wikipedia [en.wikipedia.org]
- 2. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. US3532677A - Process for removing high boiling solvents from polymer products - Google Patents [patents.google.com]
- 5. ecolink.com [ecolink.com]
- 6. chemos.de [chemos.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. labrotovap.com [labrotovap.com]
- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sciencemadness Discussion Board - MTBE good substitute for Et2O? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Bis(2-methoxyethyl) ether (Diglyme)
A Guide to Improving Reagent Solubility for Researchers
Introduction: A Word from Your Application Scientist
Welcome to the technical support guide for Bis(2-methoxyethyl) ether, commonly known as diglyme. As a Senior Application Scientist, I've frequently consulted with research teams facing challenges with reagent solubility in this versatile, high-boiling point solvent. While diglyme is an exceptional medium for a wide range of reactions—particularly those involving organometallics and alkali metal reagents—its unique properties can sometimes lead to solubility issues.[1][2]
This guide is structured to be your first point of reference. We will move from the fundamental properties of diglyme to practical, troubleshooting-focused questions and detailed protocols. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding Diglyme's Solvent Profile
Before troubleshooting, it's crucial to understand the characteristics of the solvent you're working with. Diglyme, with the formula (CH₃OCH₂CH₂)₂O, is a polar aprotic solvent.[3][4] Its solvating power stems from the multiple ether linkages which can effectively chelate cations, enhancing the reactivity of the corresponding anions.[1][2][4] This makes it a preferred solvent for Grignard reactions, metal hydride reductions, and hydroboration reactions.[1][5]
However, its polarity and hydrogen bond accepting capability are moderate. This duality means that while it's miscible with water and many organic solvents, it can struggle to dissolve highly nonpolar compounds or certain ionic salts.[1][5][6][7]
Table 1: Physicochemical Properties of Bis(2-methoxyethyl) ether (Diglyme)
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄O₃ | [4] |
| Molar Mass | 134.17 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1][4] |
| Boiling Point | 162 °C (324 °F) | [2][4][6] |
| Melting Point | -64 °C (-83 °F) | [2][6] |
| Density | ~0.944 g/cm³ at 20°C | [2][6] |
| Solubility | Miscible with water and most organic solvents | [1][2][6] |
| Solvent Type | Polar Aprotic | [3][4] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility problems in a direct question-and-answer format.
Q1: Why is my nonpolar organic compound poorly soluble in diglyme?
Answer: This is a classic case of "like dissolves like."[3] Diglyme is a polar aprotic solvent.[3][4] The intermolecular forces between the polar diglyme molecules are significantly stronger than the potential interactions they could form with a nonpolar solute. This energetic mismatch prevents the solvent from effectively surrounding and solvating the nonpolar compound.
Solution Workflow:
-
Introduce a Nonpolar Co-solvent: The most effective strategy is to reduce the overall polarity of the solvent system by introducing a miscible, less polar co-solvent.
-
Selection: Suitable choices include Tetrahydrofuran (THF), which is a less polar ether, or aromatic solvents like toluene.[3] For NMR studies where you need to avoid proton signals, deuterated versions like Toluene-d8 can be used.[3]
-
Procedure: Start by adding the co-solvent dropwise to your mixture. A common starting point is a 10:1 or 5:1 ratio of diglyme to the co-solvent.[3] The optimal ratio is compound-dependent and should be determined empirically.
Q2: I'm using an inorganic salt (e.g., a lithium salt) and it's not dissolving completely. Isn't diglyme good for this?
Answer: While diglyme's chelating ability makes it an excellent solvent for many salts, especially alkali metal salts, solubility is not guaranteed.[1][2] The solubility of an ionic compound depends on the balance between the lattice energy of the salt and the solvation energy provided by the solvent. If the lattice energy is exceptionally high, or if the specific cation/anion combination is not well-solvated by diglyme's ether oxygens, solubility will be poor.
Solution Workflow:
-
Increase Sonication Time: Before taking more drastic measures, ensure the mixture has been subjected to sufficient mechanical agitation. Place the sealed vessel in an ultrasonic bath for 15-30 minutes.
-
Gentle Heating: Carefully warming the mixture can provide the energy needed to overcome the lattice energy. Safety is paramount here. (See Q3 for a detailed discussion on heating).
-
Consider a Crown Ether: For stubborn alkali metal salts, adding a catalytic amount (1-5 mol%) of a suitable crown ether (e.g., 12-crown-4 for Li⁺, 15-crown-5 for Na⁺, 18-crown-6 for K⁺) can dramatically improve solubility. The crown ether is a superior chelating agent that encapsulates the cation, effectively separating it from the anion and allowing the diglyme to solvate the resulting complex.
Q3: Can I heat the mixture to improve solubility? What are the risks involved?
Answer: Yes, increasing the temperature generally increases the solubility of solids in liquids. However, with diglyme, you must proceed with caution due to two primary risks: peroxide formation and thermal decomposition.
-
Peroxide Formation: Like many ethers, diglyme can form explosive peroxides upon exposure to air and light, a risk that is exacerbated by heating.[4][7] Always test for peroxides before heating any ether solvent.
-
Thermal Decomposition: At elevated temperatures, especially in the presence of active metals or contaminants, diglyme can decompose, potentially leading to a dangerous pressure buildup in a sealed vessel.[1]
Solution Workflow & Safety Protocol:
-
Peroxide Test: Use a commercial peroxide test strip. If peroxides are present (a pale yellow to blue color), they must be quenched before heating.
-
Inert Atmosphere: Always perform heating under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both peroxide formation and unwanted side reactions.
-
Controlled Heating: Use a well-controlled heating source like an oil bath with a thermostat and a reflux condenser. Avoid heating sealed vessels. Start with a modest temperature (e.g., 40-60 °C) and increase slowly, monitoring for any signs of decomposition (e.g., color change, gas evolution).
Q4: My reagent is still insoluble after trying a co-solvent and gentle heating. What's next?
Answer: If standard methods fail, you may need to consider more advanced techniques or a change in your experimental approach. The issue could be extreme polarity mismatch or a very stable crystal lattice.
Solution Workflow:
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Caption: Troubleshooting workflow for reagent solubility in diglyme.
-
Phase-Transfer Catalyst (PTC): For reactions involving an ionic reagent and an organic substrate that are mutually insoluble, a PTC can be highly effective. The PTC transports the anion from the solid or aqueous phase into the organic phase (diglyme) where it can react. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are common PTCs.
-
Change the Reagent: Consider if a more soluble derivative of your reagent is available. For example, changing the counter-ion of a salt can have a dramatic effect on its solubility.
-
In Situ Generation: It may be possible to generate the reactive species in situ from more soluble precursors, bypassing the solubility issue entirely.
Section 3: Experimental Protocols
Protocol 1: Safe Heating to Enhance Solubility
This protocol must be followed strictly to ensure laboratory safety.
-
Inert Setup: Assemble your glassware (e.g., a three-neck flask with a reflux condenser, thermometer, and nitrogen/argon inlet). Ensure the system is not closed.
-
Peroxide Test: Decant a small aliquot (~1-2 mL) of your stock diglyme into a separate vial. Dip a peroxide test strip into the aliquot. If the color indicates a concentration > 0.5 ppm, do not proceed with heating. Consult your institution's safety protocols for peroxide quenching.
-
Charge the Flask: Under a positive pressure of inert gas, add the diglyme and the insoluble reagent to the flask with a magnetic stir bar.
-
Controlled Heating: Place the flask in an oil bath set to a temperature 20-30 °C above the desired reaction temperature to start, but do not exceed 80 °C initially.
-
Monitor: Stir the mixture and observe. Slowly increase the temperature in 10 °C increments if solubility does not improve. Maintain constant observation for any signs of decomposition or unexpected color changes.
-
Cooldown: Once the reagent has dissolved or the target temperature is reached, allow the mixture to cool to room temperature slowly before proceeding with your reaction.
References
-
Diglyme. Wikipedia. Available from: [Link]
-
Diglyme Dealer and Distributor. Multichem. Available from: [Link]
-
Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India. Shakti Chemicals. Available from: [Link]
-
Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Green Chemistry (RSC Publishing). Available from: [Link]
-
Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC. Available from: [Link]
-
bis-(2-methoxyethyl)ether. ChemBK. Available from: [Link]
-
2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6. IndiaMART. Available from: [Link]
-
Ethers: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things. Available from: [Link]
-
Ethers | Chemistry | Research Starters. EBSCO. Available from: [Link]
Sources
- 1. Diglyme - Wikipedia [en.wikipedia.org]
- 2. Diglyme Dealer and Distributor | Diglyme Supplier | Diglyme Stockist | Diglyme Importers [multichemindia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India [shaktichemicals.org]
- 5. CAS 111-96-6: Diglyme | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Bis(2-methoxyethyl) ether, 99%, extra pure 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Stabilizers for preventing degradation of Butyl 2-methoxyethyl ether
Technical Support Center: Stabilizing Butyl 2-methoxyethyl ether
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing the degradation of this valuable solvent. Ethers like this compound are prone to autoxidation, a process that forms hazardous peroxides, which can compromise experimental integrity and pose significant safety risks.[1][2] This guide offers a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind them to ensure the stability and safety of your materials.
Section 1: Understanding the Degradation Pathway
Q1: What is happening to my this compound, and why is it degrading?
The primary degradation pathway for this compound, like most ethers, is a free-radical chain reaction known as autoxidation.[3][4][5] This process is initiated by exposure to atmospheric oxygen and is accelerated by factors like light and heat.[1]
The mechanism involves three key stages:
-
Initiation: An initiator (like a trace radical from UV light) abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen. This creates a carbon-centered ether radical.[3][4][6]
-
Propagation: This ether radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, which continues the chain reaction.[4][6]
-
Termination: The reaction eventually stops when two radicals combine to form a non-radical product. However, in the presence of ample oxygen and ether, the propagation stage can continue for a long time, leading to a significant buildup of explosive hydroperoxides.[3]
These hydroperoxides are unstable and can detonate when subjected to heat, friction, or mechanical shock, especially during processes like distillation or evaporation where they become concentrated.[1][7]
Caption: Autoxidation free-radical chain reaction in ethers.
Section 2: Stabilizer Selection and Mechanism
Q2: How can I prevent this degradation? What is the best stabilizer to use?
The most effective way to prevent autoxidation is by adding a stabilizer that can interrupt the free-radical chain reaction. For ethers, the industry-standard stabilizer is Butylated Hydroxytoluene (BHT) , also known as 2,6-di-tert-butyl-4-methylphenol.[8][9] BHT is a synthetic phenolic antioxidant that acts as a potent free-radical scavenger.[9][10]
Q3: How does BHT work to stabilize the ether?
BHT works by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to the highly reactive peroxy radical.[8][10] This action neutralizes the peroxy radical, converting it into a stable hydroperoxide and forming a BHT radical in the process.[8][11]
The resulting BHT radical is significantly less reactive and more stable due to two main factors:
-
Resonance Delocalization: The unpaired electron can be delocalized around the aromatic ring.
-
Steric Hindrance: The two bulky tert-butyl groups physically block the radical center, preventing it from reacting with other molecules and propagating the chain.[8]
Each molecule of BHT can effectively terminate two peroxy radicals, making it a highly efficient inhibitor of the autoxidation process.[8]
Caption: BHT mechanism as a free-radical scavenger.
Section 3: Practical Application & Protocols
Q4: I have a new, unopened container of this compound. What should I do first?
Even with new containers, it's crucial to establish a proper handling workflow.
Caption: Workflow for handling this compound.
Q5: How do I test for the presence of peroxides?
There are two common and reliable methods. Peroxide test strips are often preferred for routine checks due to their simplicity and safety.[12] The potassium iodide method is more sensitive.[13]
Experimental Protocol 1: Peroxide Detection
| Method | Procedure | Interpretation |
| A: Peroxide Test Strips | 1. Follow the manufacturer's instructions, as they can vary.[13] 2. Typically, dip the test strip into the this compound for 1-2 seconds. 3. After removing the strip, wait for the specified time (e.g., 15-60 seconds). 4. Compare the color of the test pad to the color chart provided with the kit. | The color chart indicates the peroxide concentration, usually in parts per million (ppm). Any detectable level of peroxides is considered unsafe for procedures involving heating or concentration.[12] |
| B: Potassium Iodide (KI) Method | 1. In a clean, dry test tube, mix 1 mL of this compound with 1 mL of glacial acetic acid.[2] 2. Add approximately 100 mg of potassium iodide (or a few drops of a fresh 5% KI solution).[2][13] 3. Stopper the tube and shake for 30 seconds. 4. Observe the color of the solution against a white background. | Pale Yellow: Low peroxide concentration (~0.001-0.005%).[13] Bright Yellow to Brown: High and hazardous peroxide concentration (>0.1%).[13] The solution should be disposed of immediately and safely. |
Important: Always perform peroxide tests before any distillation or evaporation procedure, as concentrating the ether will also concentrate the dangerous peroxides.[1][13]
Q6: How much BHT should I add, and what is the procedure?
If your this compound is unstabilized or if the existing stabilizer has been depleted, you can add BHT to inhibit further peroxide formation.
Experimental Protocol 2: Adding BHT Stabilizer
-
Determine Concentration: A typical concentration for BHT in ethers is between 50 and 250 ppm (parts per million).[9] For general laboratory use, aiming for 100 ppm is a robust starting point.
-
Calculation:
-
100 ppm is equivalent to 100 mg of BHT per 1 kg (or approximately 1 L) of solvent.
-
For a 1 L bottle of this compound (density ≈ 0.965 g/mL), you would need approximately 96.5 mg of BHT.
-
-
Procedure:
-
Ensure the ether has been tested and is free of peroxides before adding the stabilizer.
-
Weigh the required amount of crystalline BHT.
-
Add the BHT directly to the solvent container.
-
Seal the container tightly and agitate it gently until the BHT has completely dissolved.
-
Relabel the container to indicate that it has been stabilized with BHT and note the date of addition.
-
Section 4: Troubleshooting and FAQs
Q7: I found crystals in my ether container or around the cap. What should I do?
DO NOT MOVE OR OPEN THE CONTAINER. Crystalline solids in or around the container of a peroxide-forming chemical can be shock-sensitive peroxide salts that may explode.[7][14][15] This is an extremely dangerous situation. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[7]
Q8: My experiment is sensitive to UV absorbance. Is BHT still the right choice?
No, BHT is not suitable for applications requiring high optical purity, such as HPLC with UV detection.[9] BHT contains an aromatic ring and will absorb strongly in the UV spectrum, creating significant background interference. In such cases, you must use unstabilized, peroxide-free ether and take stringent precautions:
-
Purchase small quantities that will be used quickly.
-
Always store under an inert atmosphere (nitrogen or argon).
-
Test for peroxides immediately before each use.
-
Dispose of any unused solvent after a short period (e.g., within 24 hours of opening for highly sensitive applications).
Q9: How should I store this compound to minimize degradation?
Proper storage is your first line of defense against peroxide formation.
-
Container: Store in the original opaque or amber-colored container to protect from light.[16][17] Metal containers are also excellent as iron can inhibit peroxide formation.[17]
-
Atmosphere: After opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing. This displaces the oxygen required for autoxidation.[14]
-
Temperature & Location: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[14][18] Ensure it is segregated from strong oxidizing agents.[15][19]
-
Labeling: Clearly label all containers with the date received and the date opened.[7] Test for peroxides periodically (e.g., every 6-12 months) and record the test date on the label.[12][14]
Q10: Can I remove peroxides from my solvent if they have already formed?
While methods exist for removing peroxides (e.g., passing the solvent through an activated alumina column), they are hazardous procedures that should only be performed by highly experienced personnel with appropriate safety measures in place.[13] For most laboratory settings, the safest and recommended course of action is to dispose of the contaminated solvent through your institution's hazardous waste program.[12]
References
- University of New Hampshire Scholars' Repository. (n.d.). Degradation of methyl tert butyl ether.
- JoVE. (2025). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides.
- Chemneo. (2024, August 12). BHT: A Detailed Analysis of Its Antioxidant Properties.
- Wikipedia. (n.d.). 2-Butoxyethanol.
- YouTube. (2024, January 25). Ether autooxidation.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- Wikipedia. (n.d.). Diethyl ether peroxide.
- Safety & Risk Services. (2017, November 27). Working Safely with Peroxide Forming Compounds.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
- Chemos GmbH&Co.KG. (2023, June 20). Safety Data Sheet: Bis(2-methoxyethyl) ether.
- Eawag-BBD. (n.d.). Methyl tert-butyl ether Degradation Pathway.
- Fisher Scientific. (2009, January 16). Safety Data Sheet: 2-Methoxyethyl ether.
- YouTube. (2013, October 29). Autoxidation of Ethers.
- PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
- Sciencemadness Discussion Board. (2020, February 2). Preventing peroxide formation in recovered ether.
- Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
- University of Louisville. (n.d.). Peroxide Forming Chemicals.
- PubMed. (2003, November). Degradation mechanism of t-butyl methyl ether (MTBE) in atmospheric droplets.
- Gettysburg College. (n.d.). Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid.
- ResearchGate. (2025, August 6). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%.
- Environmental Health and Safety. (2021, August 1). Peroxide-Forming Chemical.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Bis(2-methoxyethyl) Ether (Certified).
- Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
- Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
- PubMed. (2025, August 9). Degradation of methyl tertiary-butyl ether (MTBE) by anodic Fenton treatment.
- SpringerLink. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- Evonik Industries - Active Oxygens. (n.d.). Hydrogen peroxide | Analytical Methods.
- ACS ES&T Air. (2025, October 9). Atmospheric Autoxidation Chemistry of Diethyl Ether.
- ResearchGate. (2025, August 6). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
- Durham Tech. (2009, May 28). SAFETY DATA SHEET - Methyl tert-butyl ether.
- University of California. (n.d.). Control and Safe Use of Peroxide Formers.
- WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES.
- Google Patents. (n.d.). US3933982A - Method of stabilizing acid aqueous solutions of hydrogen peroxide.
- PubMed. (2024, April 1). Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures.
- MDPI. (n.d.). Colorimetric Determination of Peroxides: A New Paper-Based Sensor for Detecting Hexamethylene Triperoxide Diamine (HMTD).
Sources
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. Solvent Stabilizer Systems [sigmaaldrich.com]
- 10. chemneo.com [chemneo.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.tcu.edu [ehs.tcu.edu]
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- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 16. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 17. uwyo.edu [uwyo.edu]
- 18. chemos.de [chemos.de]
- 19. fishersci.com [fishersci.com]
Validation & Comparative
Technical Comparison Guide: Butyl 2-Methoxyethyl Ether (BMEE) vs. THF in Organometallic Chemistry
Executive Summary
Tetrahydrofuran (THF) has long been the incumbent solvent for organometallic synthesis due to its high Lewis basicity and ability to solvate magnesium and lithium cations. However, its low boiling point (66 °C), high water miscibility (complicating workup), and peroxide hazards create significant bottlenecks in process scalability.
Butyl 2-methoxyethyl ether (BMEE) —also known as 1-butoxy-2-methoxyethane—emerges as a high-performance "Asymmetric Glyme" alternative. With a boiling point of ~147 °C and bidentate chelation capabilities, BMEE offers a wider thermal operating window and superior reaction kinetics for stubborn substrates, while its lipophilicity streamlines aqueous workups.
This guide analyzes the physicochemical and mechanistic divergences between these two solvents to assist process chemists in optimizing organometallic workflows.
Physicochemical Property Analysis
The fundamental difference between THF and BMEE lies in their molecular architecture. THF is a cyclic monoether, whereas BMEE is an acyclic, asymmetric glycol ether (
Table 1: Comparative Solvent Data
| Property | THF (Tetrahydrofuran) | BMEE (this compound) | Impact on Process |
| Structure | Cyclic, Monodentate | Acyclic, Bidentate | BMEE stabilizes cations more effectively (Chelation Effect). |
| Boiling Point | 66 °C | ~147 °C | BMEE allows high-temperature activation of aryl chlorides. |
| Flash Point | -14.5 °C (Highly Flammable) | > 50 °C (Est. Combustible) | BMEE significantly reduces fire risk in pilot plants. |
| Water Solubility | Miscible (100%) | Low (LogP ~1.4) | BMEE phase-separates from water; THF requires salting out. |
| Peroxide Formation | Rapid, High Risk | Moderate | BMEE requires standard ether management but is less volatile. |
| Dielectric Constant | 7.5 | ~5–7 (Est.) | Comparable polarity, but BMEE has higher local electron density. |
Analyst Note: The critical differentiator is Water Solubility . THF's miscibility with water often leads to emulsions during quenching. BMEE's butyl chain imparts sufficient hydrophobicity to force phase separation, acting similarly to MTBE or CPME in workup, but with the solvation power of a Glyme.
Mechanistic Insight: The Chelation Effect
In organometallic reactions (Grignard, Organolithium), the solvent is not inert; it is a ligand.
-
THF (Monodentate): Requires 3-4 molecules to solvate a metal cation (
or ). This creates a bulky solvation shell that can sterically hinder the reagent, yet the metal-carbon bond remains relatively tight (aggregated). -
BMEE (Bidentate): Acts as a "hemilabile" ligand. The two oxygen atoms (separated by an ethylene bridge) clamp onto the metal center. This breaks down organometallic aggregates (e.g., converting hexameric n-BuLi to reactive dimers/monomers) and exposes the carbanion, significantly increasing nucleophilicity.
Visualization: Solvation Dynamics
The following diagram illustrates the structural difference in cation solvation, highlighting why BMEE promotes faster reaction rates.
Caption: BMEE utilizes the chelation effect to saturate the metal coordination sphere more efficiently than THF, increasing the "nakedness" and reactivity of the carbanion.
Performance & Application Guide
A. Grignard Formation (Aryl Chlorides)
Aryl chlorides are notoriously sluggish to initiate in THF (reflux 66 °C). In Toluene/THF mixtures, solubility issues often arise.
-
The BMEE Advantage: With a boiling point of ~147 °C, BMEE allows the reaction to be driven at 100–110 °C without pressurization. The bidentate nature also helps solubilize the resulting Grignard species, preventing the "coating" of the Magnesium surface that often stalls reactions in pure hydrocarbons.
B. Organolithium Stability & Battery Electrolytes
Recent research in lithium metal batteries identifies asymmetric ethers like BMEE as superior to symmetric glymes (like DME). BMEE exhibits a unique balance: it solvates
-
Implication: In synthesis, this means BMEE provides the "kick" of a glyme (DME) without trapping the lithium so tightly that it hinders downstream transmetallation or quenching steps.
C. Workup Efficiency (The "Hidden" Cost)
-
THF Protocol: Quench
Evaporate THF (energy intensive) Add Water/DCM Extract. -
BMEE Protocol: Quench
Add Water Phase Separate .-
Because BMEE has a LogP of ~1.4, it forms a distinct organic layer upon water addition. This allows for a "wash-and-go" workup, retaining the product in the BMEE layer while washing out inorganic salts (
, ).
-
Experimental Protocols
Protocol A: High-Temperature Grignard Formation (Aryl Chloride)
Objective: Synthesize 4-chlorophenylmagnesium bromide using BMEE to overcome kinetic inertness.
-
Setup: Flame-dried 3-neck flask, reflux condenser,
atmosphere. -
Activation: Add Mg turnings (1.1 eq) and cover with minimal BMEE. Add iodine crystal and heat to 60 °C until color fades.
-
Initiation: Add 10% of the aryl chloride. Raise temperature to 95 °C . (Note: This temperature is inaccessible in THF).
-
Addition: Once exotherm begins, dropwise add the remaining aryl chloride in BMEE over 1 hour, maintaining internal temp at 95–100 °C.
-
Completion: Stir at 100 °C for 2 hours.
-
Result: A dark, homogeneous solution. Titrate to confirm molarity.
Protocol B: "Green" Workup for Organolithium Reaction
Objective: Quench an n-BuLi reaction and isolate product without solvent swap.
-
Reaction: Perform lithiation in BMEE at -78 °C (Melting point is low, similar to other ethers).
-
Quench: Slowly add saturated
solution to the cold reaction mixture. -
Separation: Allow to warm to room temperature. Transfer to a separatory funnel.
-
Observation: Two distinct layers form immediately. (In THF, this would be a single phase requiring extraction with Ethyl Acetate or DCM).
-
-
Wash: Drain aqueous layer. Wash BMEE layer with brine.
-
Isolation: Dry organic layer over
. Distill BMEE (vacuum required due to high BP) or use the BMEE solution directly in the next step if compatible.
Safety & Stability Matrix
| Hazard | THF | BMEE | Mitigation for BMEE |
| Peroxides | Forms rapidly (Class B). | Forms peroxides (Class B). | Test with peroxide strips every 3 months. Store under Argon. |
| Flammability | Flash Point -14 °C. Vapors travel. | Flash Point >50 °C. | Safer for large-scale handling, but combustible. |
| Toxicity | Irritant, potential carcinogen. | Glycol ethers can have reprotoxicity (metabolite dependent). | Handle with standard PPE (gloves, fume hood). Avoid inhalation. |
| Thermal | Boiling at 66 °C limits rate. | Boiling at ~147 °C. | Caution: Exotherms in BMEE can be more violent due to higher reaction rates. |
References
-
Solvent Properties & Green Chemistry
- Comparison of Ether Solvents in Synthesis. Sigma-Aldrich / Merck Millipore Guides.
-
Mechanistic Solvation in Batteries (Proxy for Organometallic Kinetics)
-
Physical Data Sources
-
Butane, 1-(2-methoxyethoxy)- Properties (CAS 13343-98-1).[5] Cheméo Chemical Data.
-
-
General Organolithium Handling
- Safe handling of organolithium compounds in the labor
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. hns-ms.eu [hns-ms.eu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Insights into solvent molecule design for advanced electrolytes in lithium metal batteries - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00174A [pubs.rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
The Strategic Shift: Replacing Diglyme with Cyclopentyl Methyl Ether (CPME)
Topic: Cyclopentyl Methyl Ether (CPME) as a Greener Alternative to Diglyme Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
For decades, Diglyme (diethylene glycol dimethyl ether) has been a workhorse solvent for organometallic chemistry and high-temperature reductions due to its high boiling point (162°C) and chelating ability. However, its classification as a Reproductive Toxin (Category 1B) under REACH and its miscibility with water create severe bottlenecks in both safety compliance and downstream processing.
Cyclopentyl Methyl Ether (CPME) has emerged not just as a substitute, but as a technically superior alternative.[1] It offers a unique combination of high hydrophobicity, resistance to peroxide formation, and stability under Lewis acidic conditions.[2] This guide provides the data, logic, and protocols required to transition from Diglyme to CPME.
Physicochemical Profile: The Data Behind the Switch
The primary hesitation in switching solvents is the fear of altering reaction kinetics. CPME bridges the gap between low-boiling ethers (THF) and high-boiling glymes (Diglyme), offering a wide liquid range without the workup penalties of Diglyme.
Table 1: Comparative Properties of Diglyme and CPME
| Property | Diglyme | CPME | Operational Impact |
| Boiling Point | 162°C | 106°C | CPME allows high-temp reactions but is easier to strip than Diglyme. |
| Water Solubility | Miscible | 1.1 g/100g | Critical: CPME phase separates from water; Diglyme requires energy-intensive extraction. |
| Vaporization Heat | 10.9 kcal/mol | 6.9 kcal/mol | CPME requires ~35% less energy to distill/recover. |
| Peroxide Stability | Poor (Forms quickly) | Excellent | CPME inhibits peroxide formation (low exothermic decomposition energy). |
| Azeotrope w/ H₂O | No | Yes (83°C) | CPME allows easy azeotropic drying; Diglyme holds water tenaciously. |
| REACH Status | SVHC (Reprotoxic) | Not Listed | CPME eliminates the regulatory burden of using CMR substances. |
Mechanistic Insight: Stability & Solvation
Why Diglyme Fails in Scale-Up
Diglyme’s "tridentate" chelation stabilizes cations (e.g., Li+, Mg2+), accelerating organometallic reactions. However, this same property makes the ether linkages vulnerable to cleavage by strong Lewis acids (e.g., TiCl₄, BF₃) or strong bases at high temperatures, leading to hazardous by-products and yield loss.
Why CPME Succeeds
CPME possesses a high steric bulk around the ether oxygen.
-
Stability: The steric hindrance protects the oxygen from electrophilic attack, making CPME stable to Lewis acids that decompose Diglyme.
-
Solvation: While less chelating than Diglyme, CPME’s high electron density still supports Grignard and organolithium formation, often with better selectivity due to "tight" ion pairing.
Application Case Studies
Case Study A: Grignard Reactions (The Workup Revolution)
Context: A drug intermediate synthesis requires phenylmagnesium bromide formation at >60°C.
-
Diglyme Issue: Workup requires tedious back-extraction with a third solvent (e.g., Toluene) to remove the Diglyme/Water mixture.
-
CPME Solution: The reaction proceeds at 100°C. Upon quenching with aqueous NH₄Cl, CPME spontaneously phase separates.
Experimental Protocol: Grignard Formation in CPME
-
Step 1 (Activation): Charge Mg turnings (1.1 eq) and iodine crystal into a reactor. Dry stir for 10 mins.
-
Step 2 (Solvent): Add anhydrous CPME (3 mL/g of halide). Note: No need to distill CPME over Na/Benzophenone; simple molecular sieve drying suffices.
-
Step 3 (Initiation): Add 10% of the aryl halide. Heat to 95°C. Initiation is often faster than in THF due to higher thermal kinetic energy.
-
Step 4 (Reaction): Dropwise addition of remaining halide at reflux (106°C).
-
Step 5 (Workup - The Advantage): Cool to RT. Add sat. NH₄Cl.[3][4] Stop. The layers will separate immediately. Drain aqueous layer. The organic layer is ready for concentration or crystallization.
Case Study B: Lewis Acid Mediated Reactions (Friedel-Crafts)
Context: Acylation using TiCl₄.
-
Diglyme Failure: Diglyme complexes irreversibly with TiCl₄ and can undergo cleavage, consuming the catalyst and contaminating the product.
-
CPME Success: CPME remains inert to TiCl₄. The reaction proceeds cleanly, and the solvent can be recovered.[2]
Visualizing the Process Advantage
The following diagram illustrates the operational simplification when switching from Diglyme to CPME, specifically focusing on the workup and recovery phases.
Caption: Comparison of downstream processing. CPME eliminates the need for extraction solvents and simplifies recovery due to hydrophobicity and azeotropic capabilities.[5]
Self-Validating Protocol: Solvent Exchange
If you are currently running a process in Diglyme, follow this logic to validate the switch to CPME:
-
Solubility Check: Dissolve your starting material in CPME at RT and 80°C. If insoluble at RT but soluble at heat, CPME is an ideal candidate for crystallization-driven isolation.
-
Thermal Headroom: Does your reaction strictly require >110°C?
-
Yes: Can you pressurize? (CPME vapor pressure is manageable). If not, CPME might be too volatile.
-
No (80-100°C): CPME is the perfect drop-in replacement.
-
-
Lewis Basicity Test: If your reaction relies on the specific "crown ether" effect of Diglyme (e.g., specific K+ chelation), add a catalytic amount of a crown ether or TMEDA to the CPME reaction. This often restores the rate while maintaining CPME's green benefits.
Green Metrics & Safety
-
Atom Economy: CPME production is 100% atom economical (addition of methanol to cyclopentene).
-
Energy Efficiency: Recovering CPME requires significantly less steam/electricity than Diglyme due to lower enthalpy of vaporization (6.9 vs 10.9 kcal/mol).
-
Toxicology:
-
Diglyme: H360FD (May damage fertility. May damage the unborn child).[6]
-
CPME: Negative for mutagenicity (Ames), Negative for genotoxicity. Approved for use in pharmaceutical manufacturing.
-
References
-
Zeon Corporation. CPME Technical Data Sheet: Physical Properties and Stability. [Link]
-
Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251–258.[1] [Link]
-
Kobayashi, S., et al. (2013). "The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Molecules, 18(3), 3183–3194. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Bis(2-methoxyethyl) ether (Diglyme). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A new solvent for green chemistry [manufacturingchemist.com]
- 6. Diglyme - Wikipedia [en.wikipedia.org]
Comparative Spectroscopic Analysis: 1H NMR Profiling of Butyl 2-methoxyethyl Ether
Strategic Importance & Application
Butyl 2-methoxyethyl ether (CAS: 112-34-5 analog/derivative, specifically 1-butoxy-2-methoxyethane) represents a class of "capped" glycol ethers.[1] Unlike its precursor, 2-Butoxyethanol (Butyl Cellosolve) , this molecule lacks a hydroxyl group, rendering it chemically inert to reagents sensitive to protic sources (e.g., Grignard reagents, hydrides).[1]
For researchers in drug development and organic synthesis, accurate NMR characterization of this solvent is critical for two reasons:
-
Reaction Monitoring: Verifying the complete methylation of 2-butoxyethanol during synthesis.
-
Impurity Profiling: Distinguishing this high-boiling solvent (often used in cross-coupling reactions) from residual starting materials or hydrolysis byproducts in final drug substances.[1]
Structural Assignment & Chemical Shifts
The 1H NMR spectrum of this compound in Deuterated Chloroform (
Molecular Structure Visualization
The following diagram maps the protons to the chemical shift data provided below.
Figure 1: Structural connectivity of this compound.[1] Labels A-G correspond to the chemical shift table below.
1H NMR Data Table (300-400 MHz, CDCl3)
| Label | Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| G | 3.38 | Singlet (s) | 3H | - | Characteristic methoxy on primary carbon.[1] | |
| F | 3.50 - 3.54 | Multiplet (m) | 2H | ~4-5 | Part of ethylene glycol backbone.[1] | |
| E | 3.55 - 3.60 | Multiplet (m) | 2H | ~4-5 | Part of ethylene glycol backbone; slightly deshielded by butyl ether oxygen proximity.[1] | |
| D | 3.45 | Triplet (t) | 2H | 6.8 | Typical | |
| C | 1.57 | Quintet/Multiplet | 2H | 7.0 | ||
| B | 1.38 | Sextet/Multiplet | 2H | 7.0 | ||
| A | 0.92 | Triplet (t) | 3H | 7.0 | Terminal methyl group.[1] |
Note on Resolution: In lower field instruments (300 MHz), signals E and F (the ethylene bridge) may overlap into a single narrow multiplet centered at 3.55 ppm.[1] In higher field instruments (600 MHz+), they resolve into distinct AA'BB' type multiplets.[1]
Comparative Analysis: BMEE vs. Alternatives
Distinguishing BMEE from its precursors or similar solvents is vital for purity assessment.[1]
Comparison Table: Chemical Shift Fingerprints
| Compound | Key Feature | Methoxy Signal | Ethylene Bridge | Hydroxyl Proton |
| This compound (BMEE) | Inert "Capped" Ether | 3.38 ppm (s) | 3.50-3.60 ppm (m) | Absent |
| 2-Butoxyethanol (Precursor) | Free Alcohol | Absent | 3.65-3.75 ppm (m) | ~2.0-3.0 ppm (br s)* |
| 1,2-Dimethoxyethane (DME) | Symmetric Solvent | 3.38 ppm (s) | 3.55 ppm (s) | Absent |
| Diglyme | High Boiling Analog | 3.37 ppm (s) | 3.54-3.65 ppm (m) | Absent |
*Hydroxyl shift is concentration and temperature dependent.[1]
Diagnostic Workflow
Use this logic flow to identify BMEE in a crude mixture.
Figure 2: Decision tree for distinguishing BMEE from common glycol ether contaminants.
Experimental Protocol: High-Fidelity Sample Preparation
To ensure the chemical shifts match the table above (within
Reagents
-
Solvent: Chloroform-d (
), 99.8% D.[1] -
Internal Standard: Tetramethylsilane (TMS), 0.03% v/v.[1]
-
Drying Agent: Activated 3Å Molecular Sieves (optional but recommended if the ether is hygroscopic).[1]
Step-by-Step Methodology
-
Glassware Prep: Oven-dry a 5mm NMR tube and cap for at least 1 hour at 110°C to remove surface moisture. Allow to cool in a desiccator.
-
Sample Dispensing: Using a micropipette, dispense 10-15 mg (approx 10-15
L) of the this compound liquid into the tube.-
Why: Over-concentration (>50mg) can cause viscosity broadening and slight shift drifts due to solvent-solute stacking effects.[1]
-
-
Solvent Addition: Add 0.6 mL of
containing TMS. -
Homogenization: Cap the tube and invert 5 times. Do not vortex vigorously as this can introduce air bubbles that degrade shimming.[1]
-
Acquisition Parameters:
Troubleshooting Common Artifacts
-
Water Peak: Expect a broad singlet at ~1.56 ppm in
.[1] This can overlap with the -methylene protons of the butyl group (Signal C).[1]-
Solution: Add a single bead of activated molecular sieve to the tube and let stand for 10 minutes.
-
-
Satellite Peaks:
satellites will appear at 0.5-0.7% intensity on either side of the methoxy singlet (Signal G).[1] Do not integrate these as impurities.[1]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2576 (2-Butoxyethanol) and analogs.[1][1]
-
ChemicalBook. (n.d.).[1] 1-tert-butoxy-2-methoxyethane NMR Spectrum (Analog comparison).
Sources
A Researcher's Guide to the Infrared Spectroscopy of Bis(2-methoxyethyl) ether (Diglyme) and its Common Alternatives
For researchers, scientists, and professionals in drug development, the precise identification and characterization of solvents are paramount to ensuring the reproducibility and integrity of experimental outcomes. Among the diverse array of available solvents, ethers are a class of particular importance, valued for their ability to solvate a wide range of compounds. Bis(2-methoxyethyl) ether, commonly known as diglyme, is a high-boiling point solvent frequently employed in various chemical reactions, including organometallic and reduction reactions.[1] Its unique solvating properties, stemming from its polyether structure, make it an indispensable tool in the modern laboratory.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of organic molecules like diglyme. This guide offers an in-depth comparison of the characteristic IR absorption peaks of diglyme with those of other commonly used ether solvents: diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. By understanding the subtle yet significant differences in their vibrational spectra, researchers can confidently identify these solvents and detect potential impurities.
The Vibrational Fingerprint: Characteristic IR Absorptions
The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For ethers, the most prominent and diagnostic absorption bands are typically associated with the stretching vibrations of the carbon-oxygen (C-O) and carbon-hydrogen (C-H) bonds. While all ethers share a characteristic strong C-O stretching absorption, the precise wavenumber, shape, and complexity of this and other bands can be used for definitive identification.[2]
Bis(2-methoxyethyl) ether (Diglyme)
The IR spectrum of diglyme is characterized by a combination of absorptions arising from its methyl, methylene, and ether functional groups. The key absorption bands are:
-
C-H Stretching: In the region of 2960-2850 cm⁻¹, strong absorptions are observed corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[3]
-
C-O-C Stretching: A very strong and broad absorption band, typically centered around 1100-1150 cm⁻¹, is the hallmark of the asymmetric stretching of the C-O-C ether linkages.[4][5][6] The presence of multiple ether linkages in diglyme contributes to the intensity and potential complexity of this band.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a series of more complex vibrational modes, including C-H bending and C-C stretching, which are unique to the overall molecular structure of diglyme.
A Comparative Analysis: Diglyme vs. Common Ether Solvents
While the C-O-C stretch is a common feature, its position and the surrounding spectral features can effectively differentiate diglyme from other ethers.
| Ether Solvent | C-H Stretching (cm⁻¹) | Prominent C-O-C Stretching (cm⁻¹) | Other Key Features/Notes |
| Bis(2-methoxyethyl) ether (Diglyme) | 2960-2850 (strong, multiple bands)[3] | ~1120 (very strong, broad) | The complexity in the fingerprint region reflects its larger, more flexible structure. |
| Diethyl Ether | ~2980-2850 (strong, multiple bands) | ~1120 (strong)[4][5][6] | A relatively simpler spectrum compared to diglyme. |
| Tetrahydrofuran (THF) | ~2980-2850 (strong, multiple bands) | ~1070 (strong, sharp) | The cyclic structure influences the C-O-C stretching frequency, shifting it to a lower wavenumber compared to acyclic ethers. |
| 1,4-Dioxane | ~2960-2850 (strong, multiple bands) | ~1120 and ~870 (strong) | The symmetric "breathing" mode of the two ether groups in the ring gives rise to a distinct second strong band at a lower wavenumber.[7] |
This comparative data highlights the diagnostic power of IR spectroscopy. For instance, the shift of the C-O-C stretch in THF to a lower frequency and the appearance of a second strong band in 1,4-dioxane are clear distinguishing features. While the C-O-C stretch of diethyl ether is in a similar region to diglyme, the overall spectral complexity, particularly in the fingerprint region, can be used for positive identification.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample
The following protocol outlines the standard procedure for obtaining an IR spectrum of a pure liquid sample, such as diglyme, using a Fourier Transform Infrared (FTIR) spectrometer with a liquid transmission cell.
Diagram of the Experimental Workflow
Caption: Workflow for obtaining an IR spectrum of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Cell Preparation: Select a suitable liquid transmission cell with windows transparent to infrared radiation (e.g., NaCl or KBr plates). Clean the cell windows thoroughly with a volatile, IR-inactive solvent (e.g., dry acetone or isopropanol) and allow them to dry completely.
-
Background Spectrum Acquisition: Assemble the empty, clean liquid cell and place it in the sample holder of the spectrometer. Acquire a background spectrum. This step is crucial as it records the spectral signature of the cell and the atmospheric components (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.
-
Sample Loading: Disassemble the cell and place a few drops of the liquid sample (e.g., diglyme) onto the center of one of the salt plates. Place the second plate on top, ensuring a thin, uniform film of the liquid is formed and that no air bubbles are trapped.
-
Sample Spectrum Acquisition: Place the loaded cell back into the spectrometer's sample holder in the same orientation as the background scan. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing and Analysis: Process the acquired spectrum as needed using the instrument's software. This may include baseline correction or smoothing. Identify the wavenumbers of the major absorption peaks and compare them to known reference spectra for diglyme to confirm its identity and purity.
Conclusion
Infrared spectroscopy is an indispensable analytical technique for the routine identification and quality control of solvents in a research and development setting. The characteristic IR absorption spectrum of Bis(2-methoxyethyl) ether, with its prominent C-H and C-O-C stretching vibrations, provides a unique fingerprint for its unambiguous identification. By comparing the spectrum of an unknown sample to reference spectra and understanding the key differences from other common ether solvents like diethyl ether, THF, and 1,4-dioxane, scientists can ensure the quality of their starting materials, which is a critical step in maintaining the integrity and reproducibility of their scientific work.
References
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]
-
Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,4-dioxane. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem. [Link]
-
ResearchGate. (n.d.). (a) Experimental far-IR spectra of pure diglyme and diglyme + LiBF 4.... [Link]
-
Royal Society of Chemistry. (2016, July 8). The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. [Link]
-
American Chemical Society. (2010, September 9). Structural and Vibrational Properties of Diglyme and Longer Glymes. [Link]
-
ResearchGate. (n.d.). Infrared spectra of plasma polymerized diglyme films for different.... [Link]
-
NIST. (n.d.). Diethyl ether. NIST Chemistry WebBook. [Link]
-
American Chemical Society. (2023, October 11). Infrared Spectroscopy of Li+ Solvation in Diglyme: Ab Initio Molecular Dynamics and Experiment. The Journal of Physical Chemistry B. [Link]
-
NIST. (n.d.). 1,4-Dioxane. NIST Chemistry WebBook. [Link]
-
eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]
-
NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. [Link]
-
ResearchGate. (2015, May 15). (PDF) Infrared Multiple Photon Dissociation Spectrum of Protonated Bis(2-methoxyethyl) Ether Obtained with a Tunable CO2 Laser. [Link]
-
Royal Society of Chemistry. (n.d.). Infrared multiple photon dissociation spectrum of protonated bis(2-methoxyethyl) ether obtained with a tunable CO2 laser. [Link]
-
SpectraBase. (n.d.). Bis(2-methoxyethyl) ether - Optional[FTIR] - Spectrum. [Link]
-
NIST. (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Diglyme. [Link]
-
Stenutz. (n.d.). bis(2-methoxyethyl) ether. [Link].php)
Sources
- 1. Diglyme - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative study of electrolyte performance: Diglyme vs. other ethers
Executive Summary: The "Goldilocks" Solvent
In the landscape of aprotic electrolyte solvents, Diglyme (Diethylene glycol dimethyl ether) occupies a critical "sweet spot" between the high volatility of Monoglyme (DME) and the viscous transport limitations of Tetraglyme.
For researchers in battery materials (Li-metal, Na-ion, Li-S) and electrochemical synthesis, Diglyme offers a unique balance: it possesses sufficient chelation strength to dissociate salts effectively (unlike mono-ethers) while maintaining low enough viscosity to support high ionic conductivity. However, its application is strictly bounded by its oxidative stability limit (~4.2 V vs. Li/Li⁺) and significant reprotoxic hazards.
This guide provides a technical comparison of Diglyme against its homologs (DME, Triglyme, Tetraglyme) and cyclic alternatives (THF, DOL), grounded in experimental data.
Physicochemical Landscape
The performance of an ether electrolyte is dictated by the trade-off between viscosity (ion mobility) and boiling point (thermal safety/volatility). As the ethylene oxide (EO) chain length increases, safety improves, but transport kinetics often suffer.
Table 1: Comparative Properties of Glyme Series Solvents
| Solvent | Structure | Boiling Point (°C) | Viscosity (cP @ 25°C) | Dielectric Const. ( | Flash Point (°C) | Primary Application |
| DME (Monoglyme) | CH₃O(CH₂CH₂O)₁CH₃ | 85 | 0.46 | 7.2 | -2 | Low-temp Li-S, Co-solvent |
| Diglyme (G2) | CH₃O(CH₂CH₂O)₂CH₃ | 162 | 0.98 | 7.3 | 57 | Na-ion, Li-Metal, Synthesis |
| Triglyme (G3) | CH₃O(CH₂CH₂O)₃CH₃ | 216 | 1.96 | 7.5 | 111 | High-temp electrolytes |
| Tetraglyme (G4) | CH₃O(CH₂CH₂O)₄CH₃ | 275 | 4.05 | 7.7 | 141 | Solvate Ionic Liquids, Safety |
| THF | Cyclic Ether | 66 | 0.48 | 7.5 | -14 | Grignard reagents (Not stable for batteries) |
| 1,3-Dioxolane (DOL) | Cyclic Acetal | 75 | 0.60 | 7.1 | 1 | Li-S Anode protection (SEI former) |
Key Insight: Diglyme is the first in the series to offer a flash point above ambient temperature while keeping viscosity below 1.0 cP, a critical threshold for high-rate battery performance.
Mechanistic Deep Dive: Solvation & The Chelate Effect
Why choose Diglyme over THF or Diethyl Ether? The answer lies in the Chelate Effect .
Monodentate ethers (like THF) rely on a single oxygen donor. Glymes are polydentate. Diglyme (tridentate) wraps around cations (Li⁺, Na⁺) like a claw. This entropic advantage results in:
-
Higher Salt Dissociation: Even with low dielectric constants, glymes dissolve salts (e.g., LiTFSI, NaPF₆) effectively because the solvent shielding of the cation is robust.
-
Solvent-Separated Ion Pairs (SSIP): Diglyme promotes SSIPs, which improves conductivity compared to Contact Ion Pairs (CIPs) found in weaker solvents.
Visualization: Cation Solvation Architecture
The following diagram illustrates the structural difference between monodentate solvation (THF) and the chelating "cage" formed by Diglyme.
Caption: Comparison of monodentate vs. polydentate solvation. Diglyme forms a stable 3-point coordination shell.
Electrochemical Performance: The Data
Ionic Conductivity
While Tetraglyme (G4) is safer, its high viscosity (4.05 cP) severely hampers ion transport.
-
Diglyme/LiTFSI (1M): ~6–8 mS/cm at 25°C.
-
Tetraglyme/LiTFSI (1M): ~1–2 mS/cm at 25°C.
Electrochemical Stability Window (ESW)
Ether solvents generally suffer from poor oxidative stability compared to carbonates.
-
Oxidative Limit: Diglyme is stable up to ~4.2 V vs. Li/Li⁺ . Beyond this, the ether oxygens oxidize. This makes Diglyme suitable for LFP (Lithium Iron Phosphate) cathodes but unsuitable for high-voltage NMC cathodes (>4.3V) unless used in a high-concentration "Solvate Ionic Liquid" state.
-
Reductive Stability: Diglyme is exceptionally stable against Li-metal and Na-metal anodes. It facilitates a thin, flexible SEI (Solid Electrolyte Interphase), leading to high Coulombic Efficiency (>99% in optimized systems).
The "Solvate Ionic Liquid" Anomaly
When Diglyme is mixed with salts (like Li(TFSI)) in a 1:1 molar ratio, it behaves like an Ionic Liquid.
-
Vapor Pressure: Drops to near zero (Safety benefit).
-
Oxidative Stability: Increases to ~4.5 V (due to the unavailability of "free" solvent molecules).
-
Trade-off: Viscosity spikes drastically.
Experimental Protocols: Validating Performance
To objectively compare Diglyme against alternatives in your lab, use the following standardized workflows.
Protocol: Ionic Conductivity via EIS
Objective: Determine bulk electrolyte resistance (
-
Cell Setup: Use a dip-type probe with two Platinized Platinum electrodes.
-
Calibration: Determine the Cell Constant (
) using a standard 0.01 M KCl solution ( at 25°C).-
Formula:
-
-
Measurement:
-
Frequency Range: 1 MHz to 1 Hz.
-
Amplitude: 10 mV AC.[1]
-
Temperature: Control via environmental chamber (25°C ± 0.1°C).
-
-
Analysis: The intercept of the Nyquist plot with the real axis (Z') at high frequency represents
.
Protocol: Linear Sweep Voltammetry (LSV)
Objective: Define the Oxidative Stability limit.
-
Working Electrode: Platinum disk (inert).
-
Counter/Ref Electrode: Li metal (or Na metal).
-
Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition).
-
Cut-off: Define stability limit as the voltage where current density exceeds 10
.
Visualization: Characterization Workflow
Caption: Standardized workflow for determining ionic conductivity and electrochemical stability windows.
Safety & Handling: The Critical Warning
For drug development professionals and scale-up chemists, the toxicity profile of glymes is the primary barrier to adoption.
-
REACH Classification: Diglyme is an SVHC (Substance of Very High Concern) in the EU.
-
Toxicity: It is a reproductive toxin (Category 1B). It can cause harm to the unborn child and impair fertility.
-
Comparison:
-
DME: Highly volatile and toxic (Inhalation hazard).
-
Diglyme: Lower volatility reduces inhalation risk, but dermal absorption is a major hazard.
-
Tetraglyme: Significantly safer due to low vapor pressure, though still requires PPE.
-
-
Recommendation: All experimental handling must occur in a glovebox or fume hood with butyl rubber gloves.
References
-
Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. RSC Advances. [Link]
-
Oxidative-Stability Enhancement and Charge Transport Mechanism in Glyme–Lithium Salt Equimolar Complexes. Journal of the American Chemical Society. [Link]
-
Ion transport and association study of glyme-based electrolytes with lithium and sodium salts. Physical Chemistry Chemical Physics. [Link]
-
Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. National Institutes of Health (PMC). [Link]
-
Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. Chemistry of Materials. [Link]
Sources
Safety Operating Guide
Part 1: Executive Safety Directive (Immediate Action)
STOP AND ASSESS: Before moving, opening, or agitating any container of Butyl 2-methoxyethyl ether, you must determine the age and condition of the container.[1]
This chemical is a Class B Peroxide Former .[2] It reacts with atmospheric oxygen to form potentially explosive peroxide concentrations, particularly upon evaporation or distillation.
-
If solid crystals are visible in the liquid, around the cap, or at the bottom: DO NOT TOUCH. Evacuate the lab and contact your Explosive Ordnance Disposal (EOD) or High-Hazard Waste team immediately. Friction from unscrewing the cap can detonate the crystals.
-
If the container is >1 year old and untested: Do not distill or concentrate. Test for peroxides immediately.[1]
Part 2: Chemical Profile & Hazard Identification
To ensure we are handling the correct agent, verify the identity. "this compound" is a glycol ether, often chemically identified as 1-butoxy-2-methoxyethane .[3]
| Property | Specification |
| Chemical Name | 1-butoxy-2-methoxyethane |
| CAS Number | 4431-83-8 (Verify against specific bottle label) |
| Molecular Formula | C₇H₁₆O₂ |
| Flash Point | ~45°C - 55°C (Combustible Liquid) |
| Peroxide Class | Group B (Hazard on Concentration) |
| Solubility | Miscible with most organic solvents; limited water solubility.[3][4] |
| Major Hazards | Flammable, Potentially Explosive (Peroxides), Reproductive Toxin.[3] |
Scientific Context:
Glycol ethers possess an ether linkage (
Part 3: Pre-Disposal Validation Protocol
You cannot dispose of this chemical into a waste stream without validating its peroxide status. This is a self-validating system : the test result dictates the logistical path.
Step 1: The Peroxide Quantification
Materials: Quantofix® Peroxide 100 test strips (or equivalent semi-quantitative starch-iodine strips).
-
PPE: Butyl rubber gloves (Nitrile provides insufficient breakthrough time for glycol ethers), safety goggles, flame-resistant lab coat.
-
Aliquot: Using a clean glass pipette, remove 1 mL of solvent. Do not pour directly from the bottle if crystals are suspected.
-
Test: Dip the strip. Wait 15 seconds. Compare color change.
Step 2: The Decision Matrix
-
< 20 ppm: Safe for standard organic solvent disposal.
-
20 - 100 ppm: Must be chemically stabilized (reduced) before disposal.
-
> 100 ppm: High Hazard. Requires specialized stabilization or remote opening.
Visual Workflow: Peroxide Decision Logic
Figure 1: Decision matrix for assessing peroxide risks prior to disposal. Note the critical stop point if crystals are observed.
Part 4: Stabilization & Disposal Procedures
Scenario A: Stabilization (20 - 100 ppm)
If peroxides are detected but are below the explosive threshold, you must reduce them before placing the container in the waste stream.
Mechanism: Ferrous ions (
-
Prepare Solution: Acidified Ferrous Sulfate (
).-
Mix 60g
+ 6mL conc. + 110mL water.
-
-
Wash: Add the ferrous sulfate solution to the ether in a 1:1 ratio.
-
Agitate: Shake gently (behind a blast shield) to ensure contact between phases.
-
Retest: Verify peroxides are < 10 ppm.
Scenario B: Waste Stream Selection
Once the chemical is confirmed peroxide-free (or stabilized), it enters the hazardous waste stream.
Waste Classification (RCRA Context):
-
Code: D001 (Ignitable Characteristic). Even if the flash point is marginally above 60°C, it is best practice to manage as D001 due to combustibility and calorific value for incineration.
-
Stream: Non-Halogenated Organic Solvents.
Segregation Rules:
-
DO NOT MIX WITH: Oxidizers (Nitric acid, Perchloric acid) or Halogenated solvents (Chloroform, DCM) if possible (to keep incineration costs lower, though chemically compatible).
-
Container: High-Density Polyethylene (HDPE) or Steel Jerrycan. Must be grounded during transfer.
Visual Workflow: Waste Segregation
Figure 2: Waste stream segregation logic. Incineration (Fuel Blending) is the standard disposal method for this solvent.
Part 5: Emergency Procedures
Spill Response (< 1 Liter):
-
Isolate: Remove ignition sources immediately.
-
PPE: Butyl rubber gloves, respirator (organic vapor cartridge) if ventilation is poor.
-
Absorb: Use non-combustible absorbents (Vermiculite or clay-based). Do not use paper towels (increases surface area for flammability).
-
Disposal: Collect absorbed material into a sealed bag, label as "Hazardous Waste - Debris contaminated with Glycol Ether," and place in a fume hood.
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Glycol ethers are readily absorbed through skin; monitor for signs of hemolysis (blood in urine) [2].
-
Eyes: Rinse for 15 minutes.[5] Seek medical attention.
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][5][6][7] Chemical Health and Safety, 8(5), 12-22.
-
U.S. Environmental Protection Agency (EPA). (2000). Glycol Ethers Category Definition and Hazard Assessment. Integrated Risk Information System (IRIS). [3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20603, 1-Butoxy-2-methoxyethane.[3] [3]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Flammable Liquids (1910.106). [3]
Sources
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. cpachem.com [cpachem.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Peroxide Forming Solvents [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
